Iodine Green
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
33231-00-4 |
|---|---|
Molecular Formula |
C27H35ClN3+ |
Molecular Weight |
437.0 g/mol |
IUPAC Name |
[4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C27H35N3.ClH/c1-20-19-23(13-18-26(20)29(4)5)27(21-9-14-24(15-10-21)28(2)3)22-11-16-25(17-12-22)30(6,7)8;/h9-19H,1-8H3;1H/q+2;/p-1 |
InChI Key |
OATKMJAXHOEMDD-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-].[Cl-] |
Isomeric SMILES |
CC1=C/C(=C(\C2=CC=C(C=C2)N(C)C)/C3=CC=C(C=C3)[N+](C)(C)C)/C=CC1=[N+](C)C.[Cl-] |
Canonical SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-] |
Other CAS No. |
33231-00-4 |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical composition of Iodine Green stain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodine Green is a synthetic cationic dye belonging to the triarylmethane class. Historically, it has been utilized in histology and cytology for the differential staining of chromatin and amyloid deposits. Its positive charge facilitates binding to anionic biomolecules, most notably the phosphate backbone of nucleic acids. While less common in contemporary research compared to other nuclear stains, an understanding of its chemical properties and staining mechanisms remains relevant for specialized applications and for interpreting historical data. This guide provides a detailed overview of the chemical composition of this compound, its physicochemical properties, and the principles of its application in biological staining. Due to the limited availability of recent, detailed experimental protocols specifically for this compound, this guide also includes adapted protocols based on its close chemical relative, Methyl Green, and general principles of nuclear and amyloid staining.
Chemical Composition and Physicochemical Properties
This compound is a complex organic salt. Its chemical identity is defined by its molecular structure, which dictates its solubility, spectral properties, and staining characteristics.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| Chemical Name | [4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride | [1] |
| Synonyms | This compound | [1] |
| Molecular Formula | C₂₇H₃₅Cl₂N₃ | [1][2][3] |
| CAS Number | 33231-00-4 | [1] |
| Chemical Class | Triarylmethane Dye | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 472.5 g/mol | [2] |
| Appearance | Green solid | [2] |
| Solubility | Soluble in water and ethanol | [2][4] |
| Absorption Maxima (λmax) | ~630 nm, ~420 nm (Note: This data is reported as potentially inaccurate) | [2] |
Staining Mechanism
The staining properties of this compound are a direct consequence of its chemical structure. As a cationic (basic) dye, it readily binds to anionic (acidic) components within cells and tissues.
Chromatin Staining
The primary application of this compound is as a nuclear stain. The phosphate groups of the DNA backbone impart a strong negative charge to chromatin. The positively charged this compound molecule forms electrostatic interactions with this phosphate backbone, leading to the accumulation of the dye in the nucleus and resulting in a green coloration.
Amyloid Staining
This compound has also been reported to stain amyloid deposits, which are aggregates of misfolded proteins. While the precise mechanism is not as well-defined as for chromatin, it is likely due to the dye binding to the negatively charged domains within the amyloid fibril structure.
Experimental Protocols
Detailed and validated contemporary protocols specifically for this compound are scarce in the scientific literature. However, due to its close structural and functional similarity to Methyl Green, protocols for Methyl Green can be adapted. The following are generalized protocols for chromatin and amyloid staining, which should be optimized for specific tissues and experimental conditions.
Preparation of Staining Solution (Adapted from Methyl Green Protocols)
Reagents:
-
This compound powder
-
Distilled or deionized water
-
0.1 M Acetate buffer (pH 4.2)
Procedure:
-
Prepare a 0.5% (w/v) stock solution of this compound by dissolving 0.5 g of this compound powder in 100 mL of 0.1 M acetate buffer (pH 4.2).
-
Mix thoroughly until the dye is completely dissolved. Gentle heating may be required.
-
Filter the solution before use to remove any undissolved particles.
Protocol for Staining Chromatin in Paraffin-Embedded Tissue Sections (Adapted)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the 0.5% this compound staining solution for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Quickly rinse in distilled water.
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a resinous mounting medium.
-
Expected Result: Nuclei should be stained green.
Conclusion
This compound is a classic histological stain with a well-understood chemical basis for its interaction with cellular components, particularly chromatin. While its use has been largely superseded by more modern fluorescent dyes, it remains a part of the historical toolkit of histology. The information and adapted protocols provided in this guide offer a starting point for researchers who may encounter or have a specific need for this particular stain. It is crucial to note that optimization of staining times, concentrations, and buffer conditions will be necessary for achieving optimal results in any given experimental system.
References
History and discovery of Iodine Green as a biological stain
An In-depth Technical Guide to Iodine Green: History, Discovery, and Application as a Biological Stain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Colour Index Number 42556) is a basic triarylmethane dye with a history of use in biological staining, particularly for the visualization of chromatin and amyloid deposits. This technical guide provides a comprehensive overview of its discovery, chemical properties, synthesis, and mechanisms of action. Detailed, albeit generalized, experimental protocols for its application in histological staining are presented, along with a summary of its quantitative data. This document serves as a valuable resource for researchers and scientists interested in the historical and practical aspects of this classic biological stain.
History and Discovery
The mid-19th century was a period of significant advancement in the synthesis of artificial dyes, driven primarily by the textile industry. This era also saw the nascent field of histology borrowing these new chemical tools for the microscopic visualization of biological tissues. It is within this context that this compound emerged.
-
1865: The dye was patented by Wanklyn.
-
1866: this compound was first prepared by J. Keisser from fuchsine. It was developed as a more stable alternative to other green dyes of the time, such as Aldehyde Green.
Initially, like many of its contemporaries, this compound's primary application was likely in the dyeing of textiles. However, its properties as a nuclear stain were soon recognized, leading to its adoption in the burgeoning field of microscopy.
Chemical Properties and Synthesis
This compound is a cationic, triarylmethane dye. It is structurally similar to other well-known biological stains such as Methyl Green and Ethyl Green, differing from Methyl Green by the presence of an additional methyl group.
Data Presentation: Physicochemical Properties
| Property | Value |
| Common Name | This compound |
| C.I. Number | 42556 |
| Chemical Formula | C₂₇H₃₅N₃Cl₂ |
| Molecular Weight | 472.5 g/mol |
| Class | Triarylmethane |
| Ionization | Basic |
| Appearance | Green Powder |
| Solubility (Aqueous) | Soluble |
| Solubility (Ethanol) | Soluble |
| Absorption Maximum 1 | ~630 nm |
| Absorption Maximum 2 | ~420 nm |
*Note: This absorption data is noted in historical literature as potentially being inaccurate.
Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Mechanism of Action in Biological Staining
As a basic dye, this compound carries a net positive charge. Its staining mechanism is primarily driven by electrostatic interactions with negatively charged molecules in biological tissues.
-
Chromatin Staining: Chromatin is rich in DNA, and the phosphate groups of the DNA backbone confer a strong negative charge. The cationic this compound molecules bind to these anionic phosphate groups, resulting in the characteristic green staining of the cell nucleus.
-
Amyloid Staining: The staining of amyloid deposits by this compound is thought to be more complex. While electrostatic interactions may play a role, the planar structure of the triarylmethane dye likely facilitates intercalation and binding to the β-pleated sheet structure of amyloid fibrils through van der Waals forces. Interestingly, historical accounts note that this compound can stain amyloid red.
Caption: Proposed binding mechanisms of this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound. It is recommended that these be optimized for specific tissues and experimental conditions.
Preparation of Staining Solutions
-
Stock Solution (1% w/v):
-
Weigh 1.0 g of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Stir until fully dissolved. Store in a dark, well-sealed bottle.
-
-
Working Solution (0.1% w/v):
-
Take 10 mL of the 1% stock solution.
-
Add 90 mL of distilled water.
-
Mix thoroughly. Prepare fresh as needed.
-
Staining Protocol for Chromatin in Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through absolute ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (2 minutes).
-
Transfer through 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in 0.1% this compound working solution for 5-10 minutes.
-
-
Rinsing and Dehydration:
-
Briefly rinse in distilled water.
-
Rapidly dehydrate through 95% ethanol, followed by absolute ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 3 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Result: Nuclei and chromatin will be stained green.
Staining Protocol for Amyloid Deposits in Paraffin-Embedded Sections
-
Deparaffinization and Rehydration: Follow the same procedure as for chromatin staining.
-
Staining:
-
Immerse slides in 0.1% this compound working solution for 15-20 minutes.
-
-
Rinsing and Dehydration: Follow the same procedure as for chromatin staining.
-
Clearing and Mounting: Follow the same procedure as for chromatin staining.
Expected Result: Amyloid deposits are reported to stain red.
Caption: General experimental workflow for this compound staining.
Conclusion
This compound is a historically significant biological stain that offers a unique perspective on the visualization of cellular components, particularly chromatin and amyloid. While it is not as commonly used today as some of its counterparts, a thorough understanding of its history, chemical properties, and staining mechanisms is invaluable for researchers in the fields of histology, pathology, and drug development. The information and protocols provided in this technical guide are intended to serve as a foundational resource for those who wish to explore the applications of this classic dye in a modern research context. Further investigation is warranted to refine the quantitative data and to explore the full potential of this compound in contemporary biological and medical research.
The Mechanism of Iodine Green Staining for Chromatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine Green is a cationic triphenylmethane dye that has been historically employed in histology for the staining of chromatin. Its ability to selectively bind to the nuclear material of cells makes it a valuable tool for visualizing chromosomes and understanding nuclear morphology. This technical guide provides a detailed exploration of the core mechanism behind this compound staining, including its chemical interactions with chromatin, experimental considerations, and the role of iodine as a mordant in this process. While specific quantitative binding data for this compound is not extensively available in current literature, this guide will draw parallels with closely related and well-studied triphenylmethane dyes to provide a comprehensive understanding of its function.
Core Mechanism of Staining
The primary mechanism governing the staining of chromatin by this compound is rooted in electrostatic interactions. As a cationic dye, this compound carries a positive charge, which facilitates its strong attraction to the negatively charged phosphate backbone of DNA within the chromatin structure. This interaction is fundamental to its ability to accumulate in the nucleus and render the chromatin visible.
Several factors are understood to influence the specificity and intensity of this compound staining:
-
DNA Polymerization: The dye exhibits a preference for highly polymerized DNA. This suggests that the structural integrity and condensation state of the chromatin can affect the efficiency of staining[1].
-
The "Iodine-Dye Procedure": Historical and methodological references frequently allude to an "iodine-dye procedure" for staining with this compound and similar dyes[1]. In this method, the tissue or cell sample is treated with an iodine solution prior to the application of the dye. The iodine is believed to act as a mordant . A mordant is a substance that forms a coordination complex with the dye, which then attaches to the biological substrate. In this case, the iodine likely forms a complex with this compound, enhancing its binding affinity for the nucleic acids in chromatin. This is analogous to the role of Gram's iodine in Gram staining, where it forms a complex with crystal violet, trapping it within the peptidoglycan layer of gram-positive bacteria.
The Role of Iodine as a Mordant
The use of iodine as a mordant is a critical aspect of the this compound staining mechanism. While the precise chemical nature of the this compound-iodine complex is not fully elucidated in the available literature, the principle of mordanting in histology is well-established. The mordant forms a "bridge" between the dye and the tissue component, thereby intensifying the stain. It is hypothesized that the iodine increases the positive charge density of the dye molecule or alters its conformation to facilitate a more stable interaction with the DNA molecule.
Experimental Protocols
Preparation of Reagents
-
Iodine Solution (Lugol's Iodine - a common mordant):
-
Dissolve 1.0 g of potassium iodide (KI) in 100 mL of distilled water.
-
Slowly add 0.5 g of iodine crystals to the KI solution and stir until fully dissolved.
-
Store in a tightly capped, light-protected bottle.
-
-
This compound Staining Solution (0.5% aqueous):
-
Dissolve 0.5 g of this compound powder in 100 mL of distilled water.
-
Stir until fully dissolved. Some protocols for similar dyes suggest a brief heating period to aid dissolution, followed by cooling and filtration.
-
-
Differentiating Solution:
-
A weak acid solution, such as 1% acetic acid, can be used to remove excess stain and improve contrast.
-
Staining Procedure for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin wax.
-
Rehydrate the tissue sections by passing them through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) and finally into distilled water.
-
-
Mordanting:
-
Immerse the slides in the Iodine Solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Staining:
-
Immerse the slides in the this compound Staining Solution for 10-20 minutes. The optimal time may vary depending on the tissue and desired staining intensity.
-
-
Differentiation:
-
Briefly dip the slides in the differentiating solution to remove excess stain from the cytoplasm and enhance nuclear definition. Monitor this step microscopically.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol solutions.
-
Clear in xylene and mount with a suitable mounting medium.
-
Quantitative Data
Specific quantitative data on the binding of this compound to chromatin, such as its absorption maximum when bound, binding affinity (Kd), and stoichiometry, are not well-documented in the available scientific literature. However, data from closely related triphenylmethane dyes like Crystal Violet and Methyl Green can provide valuable insights into the expected biophysical properties of these interactions.
| Parameter | Crystal Violet | Methyl Green | This compound (Predicted) |
| Binding Mode | Intercalation and Groove Binding | Primarily Groove Binding | Primarily Electrostatic Groove Binding |
| DNA Sequence Preference | None reported | AT-rich regions | Likely AT-rich regions |
| Absorption Max (λmax) - Unbound | ~590 nm | ~630 nm | Not available |
| Absorption Max (λmax) - Bound to DNA | Red-shifted upon binding | Red-shifted upon binding | Expected to be red-shifted |
| Binding Affinity (Kd) | In the micromolar range | In the micromolar range | Expected to be in a similar range |
| Stoichiometry (Dye:Base Pair) | Variable, depends on conditions | Not definitively established | Not definitively established |
Note: The data for Crystal Violet and Methyl Green are compiled from various biophysical studies. The predicted values for this compound are based on its structural similarity to these compounds.
Visualizations
Staining Mechanism
The following diagram illustrates the proposed mechanism of this compound staining, highlighting the role of iodine as a mordant.
References
Core Principles of Iodine Green in Histological Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and applications of Iodine Green (C.I. 42556) in histology. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of this classic biological stain, including its chemical properties, staining mechanisms, and practical considerations for its use in the laboratory. While this compound is a historically significant dye, it is less commonly used in modern histotechnology compared to its close relative, Methyl Green. Consequently, standardized protocols and extensive quantitative data are not widely available. This guide consolidates the existing knowledge and provides an adapted protocol to facilitate its application in contemporary research.
Introduction to this compound
This compound is a basic, water-soluble triarylmethane dye.[1] Its chemical structure is closely related to Methyl Green and Ethyl Green, differing by the number of methyl groups.[1] As a cationic dye, it carries a positive charge and therefore has a strong affinity for acidic (basophilic) tissue components, most notably the phosphate groups of nucleic acids within the cell nucleus. Historically, it has been employed for the staining of chromatin and has also been noted for its ability to stain amyloid deposits.[1][2][3][4]
It is crucial to distinguish the dye "this compound" from the technique of "iodine staining." The latter uses elemental iodine (often in a potassium iodide solution, known as Lugol's solution) to detect substances like starch and amyloid, where the iodine itself interacts with the target molecules.[5] this compound, in contrast, is a synthetic dye with its own distinct chemical properties and staining mechanisms.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| C.I. Number | 42556 | [1] |
| Chemical Class | Triarylmethane | [1] |
| Molecular Formula | C27H35Cl2N3 | [1][2] |
| Molecular Weight | 472.5 g/mol | [1][2] |
| Appearance | Green powder | |
| Solubility in Water | Soluble | [1] |
| Solubility in Ethanol | Soluble | [1] |
| Absorption Maxima (λmax) | ~630 nm, ~420 nm | [1] |
Staining Mechanism
The primary staining mechanism of this compound is based on electrostatic interactions. As a basic dye, it is cationic (positively charged) in solution and binds to anionic (negatively charged) tissue components.
Chromatin Staining
The phosphate backbone of DNA is strongly anionic, providing a high density of negative charges within the cell nucleus. This makes chromatin highly basophilic. This compound's positive charge is attracted to these phosphate groups, resulting in the characteristic green staining of the nucleus. This principle is fundamental to its use as a nuclear counterstain in various histological preparations.
Amyloid Staining
This compound has also been reported to stain amyloid deposits, often with a red, metachromatic appearance.[1][5] Metachromasia is a phenomenon where a dye stains a tissue component in a color different from the dye's own color in solution. The precise mechanism for this with this compound and amyloid is not well-documented but is likely related to the highly ordered, beta-pleated sheet structure of amyloid fibrils. This structure can cause the dye molecules to stack in a way that alters their light-absorbing properties, resulting in a shift in the perceived color.
Experimental Protocol for this compound Staining (Adapted from Methyl Green Protocol)
Due to the scarcity of standardized protocols for this compound, the following is an adapted procedure based on common protocols for the closely related dye, Methyl Green. It is recommended that users optimize parameters such as staining time and dye concentration for their specific tissue types and fixation methods.
Reagent Preparation
-
This compound Staining Solution (1% aqueous):
-
This compound (C.I. 42556): 1 g
-
Distilled water: 100 mL
-
Dissolve the dye in the water. Some protocols for related dyes recommend a brief boiling to ensure complete dissolution, followed by cooling and filtration.
-
-
Acetic Acid Solution (1%):
-
Glacial Acetic Acid: 1 mL
-
Distilled water: 99 mL
-
Staining Procedure for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in running tap water: 5 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in 1% this compound solution for 5-10 minutes. (Optimal time may vary).
-
-
Rinsing and Differentiation:
-
Briefly rinse in distilled water.
-
Differentiate in 1% Acetic Acid solution for a few seconds to remove excess stain. This step is critical for achieving selective nuclear staining.
-
-
Dehydration and Clearing:
-
Dehydrate quickly through graded alcohols: 95% Ethanol (10 dips), followed by two changes of 100% Ethanol (10 dips each). The alcohol will also remove some of the stain, so this step should be brief.
-
Clear in Xylene or a xylene substitute: 2 changes, 3 minutes each.
-
-
Mounting:
-
Apply a coverslip using a resinous mounting medium.
-
Expected Results
-
Nuclei/Chromatin: Green
-
Cytoplasm: Faint green or colorless
-
Amyloid: Potentially red (metachromatic)
Quantitative Considerations in Staining
Optimizing histological staining requires careful consideration of several parameters. While specific quantitative data for this compound is lacking in the literature, Table 2 provides an illustrative summary of key variables and their expected impact on staining quality. Researchers should perform optimization experiments to determine the ideal conditions for their specific applications.
| Parameter | Range/Variable | Expected Outcome on Staining Intensity | Notes |
| Dye Concentration | 0.1% - 2.0% (w/v) | Higher concentration generally leads to darker staining but may increase background noise. | Start with a 1% solution and adjust as needed. |
| Staining Time | 2 - 15 minutes | Longer incubation increases staining intensity. | Over-staining can obscure nuclear detail. |
| pH of Staining Solution | 4.0 - 6.0 | Staining is generally stronger in slightly acidic to neutral conditions for basic dyes. | The pH can affect the charge of both the dye and the tissue components. |
| Differentiation Time | 1 - 10 seconds | Longer differentiation removes more stain, increasing contrast but potentially weakening the signal. | This is a critical step for achieving clean nuclear staining. |
| Fixative Used | Formalin, Bouin's, etc. | The choice of fixative can alter tissue morphology and dye binding. | Formalin-fixed tissues are generally suitable for basic dyes. |
Troubleshooting Common Staining Issues
Effective use of any histological stain requires the ability to troubleshoot common problems. The following logical workflow can assist in diagnosing and resolving suboptimal staining results with this compound.
Conclusion
This compound is a classic basic dye with specific applications in the staining of chromatin and potentially amyloid. While its use has been largely superseded by other, more standardized dyes, it remains a part of the historical histochemical landscape. Understanding its principles of action—rooted in electrostatic interactions—allows for its effective application in the modern laboratory. Due to the lack of contemporary, standardized protocols, researchers wishing to use this compound should be prepared to undertake optimization studies, using the adapted protocol and principles outlined in this guide as a starting point. Its close relationship to Methyl Green provides a strong basis for these optimization efforts. Careful attention to reagent preparation, staining times, and differentiation is key to achieving high-quality, reproducible results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective staining of animal chromosomes with synthetic dyes following iodine-dye-procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylene blue - Wikipedia [en.wikipedia.org]
- 4. Iodine vapor staining for atomic number contrast in backscattered electron and X-ray imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | RXSOl GROUP [rxsolgroup.com]
Iodine Green dye solubility in different laboratory solvents
Technical Guide: Solubility Profile of Iodine Green Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a triphenylmethane histological dye. While specific quantitative solubility data is sparse in publicly available literature, this document outlines its known qualitative solubility characteristics and provides a detailed experimental protocol for determining its solubility in various laboratory solvents.
Introduction to this compound
This compound (Colour Index No. 42556) is a biological stain used historically for coloring chromatin and amyloid deposits in tissue samples.[1][2][3] As a member of the triphenylmethane family of dyes, its mechanism of action involves binding to acidic macromolecules, particularly the nucleic acids within the cell nucleus, resulting in a distinct green coloration.[1] Understanding its solubility is critical for preparing staining solutions, ensuring reproducibility in histological applications, and for its potential use in other research contexts.
Solubility Profile of this compound
Quantitative solubility values for this compound are not readily found in standard chemical databases or literature. However, qualitative assessments are available and summarized in the table below. To obtain precise quantitative data for specific applications, experimental determination is recommended.
Table 1: Qualitative Solubility of this compound
| Solvent | IUPAC Name | Solubility | Remarks |
| Water | Water | Soluble[2] | The most common solvent for biological staining solutions. |
| Ethanol | Ethanol | Soluble[2] | Often used in histological protocols for dehydration and in stain formulations. |
| Methanol | Methanol | Data not available | Expected to be soluble based on its solubility in ethanol. |
| DMSO | Dimethyl sulfoxide | Data not available | A strong polar aprotic solvent, likely to dissolve this compound. |
Experimental Protocol: Determining Dye Solubility
To ascertain the precise solubility of this compound in a specific solvent, the recommended methodology is the Saturation Shake-Flask Method followed by UV-Vis Spectrophotometric Analysis . This method is considered a gold standard for determining thermodynamic solubility and provides reliable, reproducible results.[4]
3.1 Principle An excess amount of the dye is agitated in the solvent of interest for an extended period to achieve a state of equilibrium, creating a saturated solution. The undissolved solid is then removed, and the concentration of the dissolved dye in the clear supernatant is measured using UV-Visible spectrophotometry by comparing its absorbance to a pre-established calibration curve.[5][6][7]
3.2 Materials and Equipment
-
This compound dye powder
-
Solvent of interest (e.g., deionized water, absolute ethanol)
-
Spectrophotometer (UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Cuvettes
3.3 Detailed Methodology
Part A: Preparation of Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 100 mL in a volumetric flask) to create a stock solution of known concentration (e.g., 100 µg/mL).
-
Determine λmax: Scan the stock solution across the UV-Vis spectrum (approx. 400-800 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, this is approximately 630 nm.[2] All subsequent absorbance measurements must be performed at this wavelength.[5]
-
Prepare Standard Dilutions: Perform a series of serial dilutions from the stock solution to create at least five standard solutions of decreasing concentrations.[8]
-
Measure Absorbance: Measure the absorbance of each standard solution (and a solvent blank) at the determined λmax.
-
Plot the Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
Part B: Preparation of Saturated Solution (Shake-Flask Method)
-
Add Excess Solute: Add an excess amount of this compound powder to a sealed vial containing a known volume of the solvent (e.g., add ~10 mg of dye to 5 mL of solvent). The presence of visible, undissolved solid is essential.
-
Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours).[4]
-
Separation of Solid: After equilibration, allow the suspension to stand undisturbed for the solid material to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to ensure only the dissolved dye is measured.
Part C: Analysis and Calculation
-
Dilute Sample: If necessary, dilute the clear, filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve (typically 0.1 to 1.0 AU).
-
Measure Absorbance: Measure the absorbance of the final diluted sample at λmax.
-
Calculate Concentration: Use the equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.
-
Determine Solubility: Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
Solubility = (Calculated Concentration) × (Dilution Factor)
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for solubility determination and the proposed mechanism for chromatin staining.
Caption: Experimental Workflow for Solubility Determination.
Caption: Mechanism of Chromatin Staining by this compound.
References
- 1. This compound | 33231-00-4 | Benchchem [benchchem.com]
- 2. stainsfile.com [stainsfile.com]
- 3. This compound | SUDAN CHEMICAL [sudanchemical.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Experiment 3 - Qualitative and Quantitative Analysis of Food Dyes [groups.chem.ubc.ca]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Experiment 3 - Qualitative and Quantitative Analysis of Food Dyes [chemcollective.org]
Indocyanine Green (ICG) in Cell Biology: A Technical Guide
Indocyanine green (ICG) is a tricarbocyanine dye that has become an indispensable tool in cell biology research and clinical diagnostics. Its significance lies in its unique spectral properties: it absorbs and fluoresces in the near-infrared (NIR) window (approximately 700-900 nm). This region of the electromagnetic spectrum is often called the "optical window" for biological tissues because it allows for deeper light penetration due to reduced absorption by endogenous molecules like hemoglobin and water, and minimized tissue autofluorescence. ICG's ability to act as both a fluorescent contrast agent and a photosensitizer has led to its widespread application in high-resolution cellular imaging, photodynamic therapy, and cell viability assessment.
Quantitative Data Summary
The utility of ICG in various applications is dictated by its photophysical properties. The following table summarizes key quantitative data for ICG.
| Property | Value | Notes |
| Peak Absorption (λ_abs) | ~780 nm (in plasma/serum) | The exact peak can shift depending on the solvent and its binding to proteins like albumin. |
| Peak Emission (λ_em) | ~820 nm | Provides a Stokes shift that is adequate for distinguishing emission from excitation light. |
| Molar Extinction Coeff. | 1.0-2.5 x 10^5 M⁻¹cm⁻¹ | High molar extinction coefficient contributes to its effectiveness as a photosensitizer. |
| Quantum Yield | ~0.01-0.08 | The quantum yield is relatively low but sufficient for NIR imaging. It can be influenced by the solvent and aggregation state. |
| Working Concentration | 10-100 µg/mL (in vitro staining) | Optimal concentration can vary based on cell type and specific application. |
| Working Concentration | 25-50 µM (Photodynamic Therapy) | Higher concentrations are often used to maximize the generation of reactive oxygen species. |
Core Applications and Experimental Protocols
Near-Infrared (NIR) Fluorescence Imaging
ICG is extensively used for in vitro and in vivo imaging of cells. Its NIR fluorescence allows for deep tissue imaging with a high signal-to-noise ratio. It is commonly employed for visualizing cellular structures and for tracking the biodistribution of labeled cells in small animal models.
-
Reagent Preparation : Prepare a stock solution of ICG (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO) or water. Further dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired working concentration (e.g., 25-50 µg/mL).
-
Cell Culture : Culture cells to the desired confluency on a suitable imaging dish or plate (e.g., glass-bottom dishes).
-
Cell Staining : Remove the culture medium and wash the cells once with PBS. Add the ICG working solution to the cells and incubate for 15-30 minutes at 37°C. The incubation time may need optimization depending on the cell line.
-
Washing : After incubation, remove the ICG solution and wash the cells two to three times with PBS to remove any unbound dye.
-
Imaging : Add fresh culture medium or PBS to the cells. Visualize the stained cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., Excitation: 760-790 nm, Emission: 810-840 nm).
Caption: Workflow for tracking ICG-labeled cells in an animal model.
Photodynamic Therapy (PDT)
ICG can act as a photosensitizer, generating cytotoxic reactive oxygen species (ROS) upon irradiation with NIR light. This property is harnessed for photodynamic therapy to selectively destroy target cells, particularly cancer cells. The mechanism involves ICG absorbing light energy and transferring it to molecular oxygen, creating singlet oxygen, a highly reactive ROS that induces oxidative stress and triggers apoptotic or necrotic cell death pathways.
-
Reagent Preparation : Prepare a stock solution of ICG as described above. Dilute to a working concentration of 25-50 µM in a serum-free medium.
-
Cell Seeding : Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
ICG Incubation : Replace the medium with the ICG working solution and incubate for 1-4 hours to allow for cellular uptake.
-
Washing : Remove the ICG solution and wash the cells gently with PBS.
-
Irradiation : Add fresh culture medium. Irradiate the cells with a NIR laser or LED light source (e.g., 780-810 nm) at a specific power density (e.g., 1 W/cm²) for a defined duration. A non-irradiated control group (ICG only) and a light-only control group (no ICG) should be included.
-
Post-Irradiation Incubation : Incubate the cells for 24-48 hours to allow for the induction of cell death.
-
Viability Assessment : Assess cell viability using a standard method such as an MTT assay, or by staining with viability dyes like Propidium Iodide and analyzing via flow cytometry or fluorescence microscopy.
Caption: ICG-PDT mechanism leading to apoptosis via ROS production.
Cell Viability and Cytotoxicity Assessment
ICG can also be used as a simple dye for assessing cell viability. The principle is based on the integrity of the cell membrane. In viable cells with intact membranes, ICG uptake is generally low. However, in dead or dying cells with compromised membranes, the dye can readily enter and accumulate within the cytoplasm. This differential uptake allows for the distinguishing of live and dead cell populations.
-
Cell Preparation : Prepare a single-cell suspension of the cell population to be analyzed.
-
Staining : Add ICG to the cell suspension at a final concentration of 1-5 µg/mL. Incubate for 10-15 minutes at room temperature, protected from light.
-
Analysis : Analyze the cells using a flow cytometer equipped with a laser for excitation in the far-red spectrum (e.g., 633 nm or similar, although not optimal, it can excite ICG) and an appropriate NIR detector.
-
Data Interpretation : The population of cells with high ICG fluorescence represents the non-viable or membrane-compromised cells, while the low-fluorescence population represents viable cells.
Caption: Principle of ICG-based cell viability determination.
Unraveling the Methodology of Amyloid Deposit Staining: A Technical Guide
An In-Depth Review of Standard Histological Techniques for the Identification of Amyloid Fibrils in Tissue for Researchers and Drug Development Professionals
The identification of amyloid deposits within tissue is a cornerstone of diagnosis and research in amyloidosis and neurodegenerative diseases. While the query specified "Iodine Green," a comprehensive review of scientific literature indicates that this is not a recognized or standard stain for amyloid. The characteristic "apple-green" visualization is, in fact, a hallmark of Congo red staining when viewed under polarized light. This guide provides a detailed overview of the established and validated methods for staining amyloid deposits, with a focus on Congo red, fluorescent dyes, and the historical and evolving use of iodine-based methods.
Congo Red: The Gold Standard for Amyloid Detection
Congo red is the most widely used direct dye for the identification of amyloid deposits in tissue sections.[1][2] Its enduring prevalence is attributed to the specific optical properties it imparts to amyloid fibrils.
Mechanism of Action: The linear molecules of Congo red, an anionic dye, align with the long axis of amyloid fibrils.[3] The binding is primarily mediated by hydrogen bonds, which are facilitated under alkaline pH and in the presence of sodium chloride to reduce background staining.[2] This ordered arrangement of dye molecules on the crystalline-like β-pleated sheet structure of amyloid is crucial for its characteristic birefringence.[3]
Visualization: Under bright-field microscopy, amyloid deposits stained with Congo red appear pinkish-red. However, the definitive identification of amyloid is made using polarizing microscopy, where the stained deposits exhibit a pathognomonic "apple-green" birefringence.[3][4] It is important to note that the observed color can be influenced by the microscopy setup.[3] Fluorescence microscopy can also be employed to enhance the sensitivity of Congo red staining, especially for detecting smaller deposits.[3][5]
Experimental Protocol: Alkaline Congo Red Staining
This protocol is a standard method for staining amyloid in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Transfer to 100% Ethanol (2 changes, 3 minutes each).
-
Transfer to 95% Ethanol (2 changes, 3 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Stain in Harris's hematoxylin for 5-10 minutes to counterstain nuclei.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with a few quick dips.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or alkaline water.
-
Rinse in running tap water.
-
Place in alkaline sodium chloride solution (1% NaOH and 1% NaCl in 80% ethanol) for 20 minutes.
-
Stain in alkaline Congo red solution (0.5% Congo Red in the alkaline salt solution) for 20 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 95% ethanol and two changes of absolute ethanol.
-
Clear in two changes of xylene.
-
Mount with a synthetic resinous medium.
-
Results:
-
Amyloid deposits: Pink to red (bright-field), apple-green birefringence (polarized light).
-
Nuclei: Blue.
-
Elastic fibers and coarse collagen may also show some staining.[3]
Fluorescent Dyes: High-Sensitivity Alternatives
Fluorescent staining methods offer higher sensitivity for visualizing amyloid deposits, as the glowing material stands out against a dark background.[1]
Thioflavin T and S: Thioflavin T (ThT) and Thioflavin S are the most common fluorescent dyes for amyloid staining.[1][4] They bind specifically to the β-sheet structure of amyloid fibrils, resulting in a significant enhancement of their fluorescence emission.[6][7] ThT is particularly widely used in research for tracking amyloid fibril formation in real-time.[6][7]
Experimental Protocol: Thioflavin S Staining
-
Deparaffinization and Rehydration: As described for Congo red staining.
-
Staining:
-
Stain in Mayer's hematoxylin for 30 seconds to 1 minute.
-
Rinse in running tap water.
-
Stain in 1% Thioflavin S in 70% ethanol for 5 minutes.
-
Differentiate in 70% ethanol for 5 minutes.
-
Rinse thoroughly in distilled water.
-
-
Mounting: Mount with an aqueous mounting medium.
Visualization (Fluorescence Microscopy):
-
Amyloid deposits: Bright yellow-green fluorescence.
Iodine Staining: From Historical Discovery to Modern Applications
Historically, iodine was one of the first substances used to identify amyloid deposits in tissues, noted for producing a mahogany brown color that turns blue upon the addition of sulfuric acid.[4] However, due to lower sensitivity, it was largely replaced by Congo red and fluorescent dyes for diagnostic purposes.[6]
Modern Research Applications: Recent studies have revisited iodine staining, not for routine diagnosis, but as a tool to distinguish between different structural polymorphs of amyloid fibrils. The binding of polyiodide ions (like I₃⁻ and I₅⁻) to the surface of amyloid fibrils results in distinct colors, which can be analyzed using UV-Vis absorbance spectroscopy.[6][8] This colorimetric differentiation is sensitive to the surface structure of the amyloid fibrils, offering a method for probing amyloid polymorphism.[8]
Research Protocol: Iodine Staining for Amyloid Polymorphism
This is a research application and not a standard diagnostic protocol. The following is adapted from studies on insulin amyloid fibrils.[7]
-
Fibril Preparation: Amyloid fibrils are prepared in vitro under specific conditions to generate different polymorphs.
-
Iodine Solution: A solution containing potassium iodide (KI) and iodine (I₂) in a buffered solution (e.g., 25 mM HCl) is prepared. A typical concentration might be 24 mM KI and 3.2 mM I₂.[7]
-
Staining and Analysis:
-
The prepared amyloid fibrils are mixed with the iodine solution.
-
The color change is immediately analyzed using a UV-Vis spectrometer to measure the absorption spectra from approximately 250 to 750 nm.[7]
-
Different fibril polymorphs will produce distinct absorption spectra, indicating different colors.
-
Quantitative Data Summary
The following table summarizes the key characteristics of the primary amyloid staining methods.
| Staining Method | Principle of Staining | Visualization Method | Key Characteristics | Sensitivity | Specificity |
| Congo Red | Intercalation of linear dye molecules into β-pleated sheets via hydrogen bonding.[2] | Bright-field and Polarizing Microscopy | Pink/Red under bright-field; Apple-green birefringence under polarized light.[3][4] | Good | High (with polarization) |
| Thioflavin T/S | Binding to β-sheet structures leading to enhanced fluorescence.[1][6] | Fluorescence Microscopy | Bright yellow-green fluorescence.[4] | High | Good |
| Iodine | Binding of polyiodide ions to the surface of amyloid fibrils.[6][8] | Colorimetric (UV-Vis Spectroscopy) | Color varies depending on amyloid polymorph; Historically, mahogany brown on gross specimens.[4][6] | Lower (for diagnosis) | Used for polymorphism |
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the general workflow for amyloid staining and the proposed interaction of iodine with amyloid fibrils.
Caption: A flowchart illustrating the key stages of tissue preparation, staining, and analysis for the histological identification of amyloid deposits.
Caption: A diagram showing how different amyloid polymorphs can yield distinct colors upon binding with polyiodide ions, enabling their differentiation.
References
- 1. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Neurodegeneration & Amyloid Staining | AAT Bioquest [aatbio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. captodayonline.com [captodayonline.com]
- 6. Iodine staining as a useful probe for distinguishing insulin amyloid polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metachromatic Properties of Iodine Green and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide explores the metachromatic properties of Iodine Green, a triphenylmethane dye. Due to the limited specific research on this compound, this paper draws heavily on the well-documented metachromasy of its close structural analog, Methyl Green, and its degradation product, Crystal Violet, to provide a comprehensive understanding of the likely mechanisms and protocols.
Introduction to this compound and Metachromasia
This compound (C.I. 42556) is a cationic triphenylmethane dye. Structurally, it is closely related to Methyl Green, differing by an additional methyl group.[1] While historically noted for its use in staining chromatin, it has also been reported to stain amyloid deposits with a red metachromatic shift.[2] Metachromasia is a phenomenon where a dye stains a specific substrate (a chromotrope) a different color from that of the dye solution itself. This color shift is due to a change in the dye's absorption spectrum upon binding to the chromotrope.
Significant research into the metachromatic staining of amyloid by Methyl Green has revealed that the effect is not caused by pure Methyl Green but by its degradation product, Crystal Violet (also known as Methyl Violet).[3] Purified Methyl Green is not suitable for demonstrating amyloid metachromasia.[3] Given the structural similarity, it is highly probable that the observed metachromasy of this compound follows the same principle, arising from the presence of Crystal Violet-like impurities that interact with the amyloid fibril structure. This guide will, therefore, use the extensively studied Crystal Violet-amyloid interaction as a model to elucidate the properties of this compound.
Proposed Mechanism of Metachromasia with Amyloid
The metachromasia of triphenylmethane dyes like Crystal Violet with amyloid is distinct from the typical mechanism involving sulfated proteoglycans. Instead, it is believed to result from the specific, ordered arrangement of dye molecules upon the regular, repeating structure of the amyloid fibril's β-pleated sheets.
The proposed mechanism involves:
-
Initial Binding: Cationic dye molecules are electrostatically attracted to anionic sites on the amyloid fibril.
-
Ordered Stacking: The planar triphenylmethane molecules then self-assemble into ordered stacks or aggregates along the fibril surface. This precise alignment is facilitated by the regular spacing of binding sites on the β-sheet structure.
-
Spectral Shift: This stacking alters the electronic configuration of the dye molecules, changing how they absorb light. The formation of these dye aggregates typically leads to a hypsochromic shift (a shift to a shorter wavelength), causing the perceived color to change from the original blue/green (orthochromatic) to purple/red (metachromatic).
Quantitative Data: Spectral Properties
| Dye State | Analog Dye | Chromotrope | λmax (nm) | Observed Color |
| Orthochromatic | Methyl Green | Water/Buffer | ~633 | Green |
| Orthochromatic | Crystal Violet | Water/Buffer | ~590 | Violet |
| Metachromatic | Crystal Violet | Amyloid | Shifted λmax* | Red-Purple |
*The exact λmax for the metachromatic state is not consistently reported, but the color change indicates a significant alteration of the absorption spectrum, likely a hypsochromic shift to a shorter wavelength.
Experimental Protocols
The following protocol is an adapted method for investigating the metachromatic staining of amyloid in tissue sections, based on established procedures for Crystal Violet.
Reagents
-
This compound Staining Solution (0.5% Aqueous):
-
This compound: 0.5 g
-
Distilled Water: 100 mL
-
-
Differentiating Solution (1% Acetic Acid):
-
Glacial Acetic Acid: 1 mL
-
Distilled Water: 99 mL
-
-
Paraffin-embedded tissue sections (formalin-fixed) known to contain amyloid.
Staining Procedure
-
Deparaffinization and Hydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Transfer through 100% Ethanol (2 changes, 3 minutes each).
-
Transfer through 95% Ethanol (1 minute).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the 0.5% this compound staining solution for 5-10 minutes.
-
-
Rinsing:
-
Briefly rinse slides in distilled water to remove excess stain.
-
-
Differentiation:
-
Dip slides in 1% Acetic Acid solution for 10-20 seconds. This step is critical to remove background staining while retaining the metachromatic color in the amyloid.
-
Monitor differentiation microscopically until amyloid deposits appear purple-red against a pale green or blue background.
-
-
Dehydration and Mounting:
-
Rinse thoroughly in distilled water.
-
Note: Do not use alcohol for dehydration as it will remove the stain.
-
Blot excess water carefully.
-
Mount with an aqueous mounting medium.
-
Expected Results
-
Amyloid Deposits: Purple to Red (Metachromatic)
-
Cell Nuclei/Background: Green or Blue (Orthochromatic)
Conclusion and Recommendations
The metachromatic staining of amyloid by this compound is a poorly characterized phenomenon. Strong evidence from the analogous dye, Methyl Green, suggests that this property is likely attributable to degradation products similar to Crystal Violet rather than the pure dye itself. The proposed mechanism involves the ordered stacking of these planar dye molecules on the β-pleated sheet structure of amyloid fibrils, leading to a spectral shift perceived as a color change from green to red-purple.
For researchers in histology and drug development, while this compound might produce a metachromatic effect, its reliability and specificity are questionable due to the unknown concentration of the active staining impurity. For definitive and reproducible identification of amyloid deposits, established methods using Congo Red (with polarization), Thioflavin S (fluorescence), or purified Crystal Violet are recommended. Further investigation, including spectrophotometric analysis of this compound interacting with purified amyloid fibrils, is required to fully characterize its properties.
References
Methodological & Application
Application Notes and Protocols for Staining in Plant Histology
While a standard protocol specifically termed "Iodine Green" is not commonly found in plant histology literature, the name suggests a differential staining technique involving a green dye and likely iodine or a stain that provides a contrasting color. This document provides detailed protocols for two widely used and effective staining methods that achieve this purpose:
-
Safranin and Fast Green Staining : A classic double-staining technique that imparts a red/pink color to lignified and cutinized tissues and a green color to cellulosic or parenchymatous tissues.
-
Iodine-Potassium Iodide (I2KI) Staining : A specific histochemical test for the presence of starch, which stains starch granules a blue-black or reddish-brown color.
These protocols are designed for researchers, scientists, and professionals in drug development to visualize and differentiate various tissue types and cellular components within plant specimens.
Protocol 1: Safranin and Fast Green Differential Staining
Application Note
Safranin and Fast Green staining is a cornerstone of plant anatomical studies. This differential staining method is invaluable for distinguishing between different cell types based on their cell wall composition. Safranin, a basic dye, strongly stains lignified tissues such as xylem and sclerenchyma, as well as cutinized tissues like the cuticle, in shades of red to pink.[1] Fast Green, an acidic dye, serves as a counterstain for cellulosic tissues, including parenchyma, collenchyma, and phloem, coloring them green.[1][2][3] This stark color contrast allows for clear visualization and differentiation of vascular tissues, ground tissues, and dermal tissues, which is essential for developmental studies, comparative anatomy, and pathology.
Principle of the Method: The differential staining is based on the chemical affinity of the dyes for different cell wall components. Safranin binds to the acidic components present in lignin and suberin, while Fast Green binds to the basic components of cellulose and cytoplasm. The sequential application of these dyes, with appropriate dehydration and clearing steps, results in a permanent, high-contrast preparation suitable for microscopic analysis.
Data Presentation: Expected Staining Results
| Plant Tissue/Structure | Primary Component | Safranin Staining | Fast Green Staining | Expected Color |
| Xylem | Lignin | Strong Affinity | No Affinity | Red/Pink[1][3] |
| Sclerenchyma (Fibers) | Lignin | Strong Affinity | No Affinity | Red/Pink |
| Cuticle | Cutin | Strong Affinity | No Affinity | Red |
| Phloem | Cellulose, Cytoplasm | No Affinity | Strong Affinity | Green[2][3] |
| Parenchyma | Cellulose, Cytoplasm | No Affinity | Strong Affinity | Green[1] |
| Collenchyma | Cellulose, Pectin | No Affinity | Strong Affinity | Green |
| Nuclei | Nucleic Acids | Affinity | No Affinity | Red[1] |
| Cytoplasm | Proteins | No Affinity | Affinity | Green[1] |
Experimental Protocol
This protocol is designed for paraffin-embedded plant tissue sections.
Materials and Reagents:
-
Paraffin-embedded plant tissue sections on microscope slides
-
Xylene or a xylene substitute (for deparaffinization)
-
Ethanol series (100%, 95%, 70%, 50%)
-
Distilled water
-
Safranin O staining solution (1% w/v in 50% ethanol)
-
Fast Green FCF staining solution (0.5% w/v in 95% ethanol)
-
Acidified alcohol (e.g., 0.5% HCl in 70% ethanol) for differentiation (optional)
-
Absolute ethanol
-
Xylene or xylene substitute (for clearing)
-
Mounting medium (e.g., Canada balsam or synthetic resin)
-
Coverslips
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in xylene for 10 minutes to dissolve the paraffin wax. Repeat with fresh xylene.
-
Transfer slides through a descending series of ethanol solutions to rehydrate the tissue:
-
Absolute ethanol: 2 minutes
-
95% ethanol: 2 minutes
-
70% ethanol: 2 minutes
-
50% ethanol: 2 minutes
-
-
Rinse with distilled water for 2 minutes.
-
-
Staining with Safranin:
-
Dehydration and Differentiation (Optional):
-
Briefly dip the slides in 50% ethanol.
-
If the safranin staining is too intense, differentiate by quickly passing the slides through acidified alcohol until the desired color intensity is achieved in the target tissues.
-
Rinse in 70% ethanol to stop the differentiation process.
-
-
Counterstaining with Fast Green:
-
Transfer the slides to 95% ethanol for 2 minutes.
-
Immerse in Fast Green FCF solution for 15-45 seconds.[1] The timing is critical as overstaining can mask the safranin.
-
Quickly rinse with absolute ethanol to remove excess Fast Green.
-
-
Dehydration and Clearing:
-
Dehydrate the sections by passing them through two changes of absolute ethanol, 2 minutes each.
-
Clear the sections by immersing them in two changes of xylene, 5 minutes each.
-
-
Mounting:
-
Place a drop of mounting medium on the tissue section.
-
Carefully lower a coverslip over the section, avoiding air bubbles.
-
Allow the mounting medium to dry in a well-ventilated area.
-
Visualization: Safranin and Fast Green Staining Workflow
Caption: Workflow for Safranin and Fast Green staining of plant tissue.
Protocol 2: Iodine-Potassium Iodide (I2KI) Staining for Starch
Application Note
Iodine-Potassium Iodide (I2KI), often referred to as Lugol's solution, is a specific stain used for the histochemical detection of starch in plant cells.[6] Starch, a carbohydrate storage polymer, is synthesized in plastids (amyloplasts and chloroplasts). The principle of this staining reaction involves the intercalation of iodine ions into the helical structure of amylose and amylopectin, the two components of starch.[7] This interaction forms a polyiodide-starch complex, which results in a characteristic blue-black color for amylose-rich starch and a reddish-brown color for amylopectin-rich starch.[7][8] This method is simple, rapid, and highly specific, making it an excellent choice for localizing starch reserves in various plant organs such as leaves, stems, roots, and seeds.[6][9]
Data Presentation: Expected Staining Results
| Cellular Component/Region | Presence of Starch | I2KI Staining Reaction | Expected Color |
| Amyloplasts (in storage tissues) | High | Strong positive | Blue-black[8] |
| Chloroplasts (in leaves) | Variable (transitory starch) | Positive (if present) | Small blue-black granules[10] |
| Cytoplasm | Absent | Negative | Yellow/Brown (background) |
| Cell Wall | Absent | Negative | Yellow/Brown (background) |
| Nucleus | Absent | Negative | Yellow/Brown (background) |
Experimental Protocol
This protocol is suitable for fresh or fixed plant material.
Materials and Reagents:
-
Fresh plant tissue (e.g., thin sections of potato tuber, onion epidermis, or a destarched and then re-exposed leaf)
-
Microscope slides and coverslips
-
Distilled water
-
Iodine-Potassium Iodide (I2KI) Solution:
-
Dropper or pipette
Procedure for Fresh Sections:
-
Sample Preparation:
-
Cut a very thin section of the plant material using a razor blade or microtome. For leaves, it may be necessary to first decolorize by boiling in ethanol to remove chlorophyll, which can obscure the starch test results.[12]
-
Place the thin section in a drop of water on a clean microscope slide.
-
-
Staining:
-
Add one to two drops of I2KI solution to the water on the slide, ensuring it covers the tissue section.[8]
-
Allow the stain to penetrate the tissue for 2-5 minutes.
-
-
Mounting and Observation:
-
Carefully place a coverslip over the section, trying to avoid air bubbles.
-
Wick away any excess solution from the edges of the coverslip with a piece of filter paper.
-
Observe under a light microscope. Starch granules will appear as distinct blue-black structures within the cells.
-
Visualization: I2KI Staining Workflow for Starch Detection
Caption: Workflow for Iodine-Potassium Iodide (I2KI) staining of starch.
References
- 1. One-stop Supplier of Life Science Products [servicebio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. conductscience.com [conductscience.com]
- 5. scribd.com [scribd.com]
- 6. Staining Starch with Iodine Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lab Experiments To Test For The Presence Of Starch When Using Potassium Iodine [sciencing.com]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Testing leaves for starch: the technique [practicalbiology.org]
Application Notes: Iodine Green and Safranin Double Staining for Botanical Sections
Introduction
The Safranin and green counterstain double staining technique is a fundamental and widely used method in botanical histology and microtechnique. This differential staining protocol is invaluable for distinguishing between different types of plant tissues based on their chemical composition. Safranin, a cationic dye, preferentially stains lignified, suberized, and cutinized cell walls, as well as nuclei and chromosomes, a vibrant red.[1][2] In contrast, a green counterstain, such as Fast Green FCF or the historical Iodine Green, is used to color cellulosic or parenchymatous tissues. The resulting color contrast—red for woody or hardened tissues and green for softer, living tissues—provides a clear and detailed visualization of plant anatomy. While "this compound" is mentioned in historical literature, "Fast Green FCF" is a more common and stable modern substitute that provides excellent results and is often used in established protocols like the Johansen's method.[2][3]
Principle of Staining
The technique relies on the principle of differential staining, where two or more stains are used to color different components of a tissue. Safranin O binds strongly to acidic components within the cell, particularly lignin and nucleoproteins, resulting in a red color. The green counterstain (e.g., Fast Green FCF) is an acidic dye that has a lower affinity for these structures and will instead bind to more basic, non-lignified components like cellulose and cytoplasm. During the dehydration and differentiation steps, excess Safranin is washed out from the cellulosic tissues, which are then able to take up the green counterstain.
Applications
This double staining method is extensively applied in various areas of plant science:
-
Plant Anatomy: To study the arrangement and structure of tissues in stems, roots, and leaves.
-
Vascular Tissue Identification: Clearly differentiates the lignified xylem (red) from the cellulosic phloem and surrounding parenchyma cells (green).[2]
-
Developmental Biology: To observe tissue differentiation and development of lignified structures during plant growth.
-
Histopathology: To identify changes in cell wall structure in response to disease or environmental stress.
Experimental Workflow
The overall workflow for Safranin and a green counterstaining involves several key stages, from preparing the tissue sections to the final microscopic observation.
Caption: Workflow for Safranin and Fast Green double staining.
Protocols
This protocol is adapted from established botanical microtechnique methods and is suitable for paraffin-embedded plant sections.
1. Required Materials and Reagents
-
Equipment: Microscope, glass slides, coverslips, staining jars/dishes, forceps.
-
Chemicals:
-
Xylene or a xylene substitute (e.g., Histo-Clear)
-
Ethanol (Absolute, 95%, 70%, 50%, 30%)
-
Safranin O powder
-
Fast Green FCF powder
-
Picric Acid (optional, for differentiation)
-
Ammonium Hydroxide (optional)
-
Distilled water
-
Mounting medium (e.g., DPX, Canada Balsam)
-
2. Preparation of Staining Solutions
| Reagent | Concentration | Solvent |
| Safranin O Staining Solution | 1.0% (w/v) | 70% Ethanol |
| Fast Green FCF Staining Solution | 0.5% (w/v) | 95% Ethanol or Clove Oil |
| Acidulated Alcohol (for differentiation) | 0.5% (v/v) | 95% Ethanol |
3. Step-by-Step Staining Procedure
This procedure outlines the staining process for deparaffinized sections.
| Step | Action | Reagent / Solvent | Duration |
| 1 | Deparaffinization | Xylene (or substitute) | 2 changes, 5-10 min each |
| 2 | Hydration | Absolute Ethanol | 2 changes, 3-5 min each |
| 95% Ethanol | 2-5 min | ||
| 70% Ethanol | 2-5 min | ||
| 50% Ethanol | 2-5 min | ||
| 30% Ethanol | 2-5 min | ||
| Distilled Water | 5 min | ||
| 3 | Primary Staining | 1% Safranin O Solution | 2-24 hours |
| 4 | Rinsing | Distilled Water | Rinse until no more color runs |
| 5 | Dehydration | 50% Ethanol | 2-5 min |
| 70% Ethanol | 2-5 min | ||
| 6 | Counterstaining | 0.5% Fast Green FCF Solution | 10-15 seconds |
| 7 | Rinsing / Dehydration | 95% Ethanol | Dip briefly (5-10 seconds) |
| Absolute Ethanol | Dip briefly (5-10 seconds)[4] | ||
| 8 | Clearing | Xylene (or substitute) | 2 changes, 5-10 min each[4] |
| 9 | Mounting | Mounting Medium | Apply coverslip |
Note on Differentiation: For very dense tissues, differentiation may be necessary after Safranin staining. This can be done by dipping the slides briefly in acidulated alcohol (0.5% HCl in 70% ethanol) to remove excess stain from less lignified tissues. This step should be monitored carefully under a microscope. Some protocols also use 95% ethanol with 0.5% picric acid for differentiation.[2][4]
Expected Results
Properly stained sections will exhibit a sharp, vibrant contrast between different tissue types.
| Tissue / Structure | Expected Color |
| Lignified Tissues (Xylem, Sclerenchyma) | Red to Bright Red |
| Cutinized Tissues (Cuticle) | Red |
| Nuclei and Chromosomes | Red |
| Cellulosic Cell Walls (Parenchyma, Phloem) | Green to Blue-Green |
| Cytoplasm | Greenish |
| Meristematic Tissues | Green |
This clear differentiation allows for detailed morphological and anatomical analysis of the plant specimen. The versatility and reliability of this technique make it an essential tool for researchers in plant biology and related fields.[1]
References
Application Notes and Protocols: Iodine Green Staining for Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Iodine Green staining solution in microscopy. This compound (C.I. 42556) is a basic triphenylmethane dye historically utilized in histology and botany for its differential staining capabilities, particularly for chromatin, amyloid, and lignified plant tissues.
Overview and Applications
This compound is a versatile stain that can be employed in various microscopic applications:
-
Histology: It is primarily used for the demonstration of chromatin and for the staining of amyloid deposits. When used for amyloid, it imparts a distinct violet-red color to the deposits, while other tissue components are stained green.[1]
-
Botany: In plant histology, this compound is an effective stain for differentiating lignified tissues, which it colors green.[2][3] It is often used in double-staining procedures with counterstains like acid fuchsin or carmine to provide contrast between different cell and tissue types.[3][4][5]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| C.I. Number | 42556 |
| Molecular Formula | C₂₇H₃₅N₃Cl₂ |
| Molecular Weight | 472.5 g/mol |
| Appearance | Dark green powder |
| Solubility | Soluble in water and alcohol |
Preparation of this compound Staining Solutions
Several formulations of this compound staining solution can be prepared depending on the specific application.
Alcoholic this compound Solution (1%) for Botanical Sections
This is a commonly used formulation for staining lignified plant tissues.[2][6]
Materials:
-
This compound powder (C.I. 42556)
-
70% Ethanol
-
Distilled water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Storage bottle (amber glass recommended)
Protocol:
-
Weigh 1.0 g of this compound powder.
-
Measure 100 mL of 70% ethanol.
-
In a glass beaker, add a magnetic stir bar and the 70% ethanol.
-
Place the beaker on a magnetic stirrer and slowly add the this compound powder while stirring.
-
Continue stirring until the powder is completely dissolved.
-
Filter the solution if necessary to remove any undissolved particles.
-
Store the solution in a tightly capped amber glass bottle at room temperature.
Aqueous this compound Solution (1%) for Double Staining
This formulation is suitable for double-staining procedures in botanical microscopy.[5]
Materials:
-
This compound powder (C.I. 42556)
-
Distilled water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Storage bottle (amber glass recommended)
Protocol:
-
Weigh 1.0 g of this compound powder.
-
Measure 100 mL of distilled water.
-
In a glass beaker, add a magnetic stir bar and the distilled water.
-
Place the beaker on a magnetic stirrer and slowly add the this compound powder while stirring.
-
Gently heat the solution if necessary to aid dissolution, but do not boil.
-
Continue stirring until the powder is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Filter the solution if necessary.
-
Store in a tightly capped amber glass bottle.
Experimental Protocols
Staining of Lignified Plant Tissue
This protocol is adapted for staining paraffin-embedded or fresh plant sections.
Workflow for Staining Lignified Plant Tissue
Caption: General workflow for staining lignified plant tissue with this compound.
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections to water. For fresh sections, ensure they are properly fixed.
-
Immerse the slides in a 1% alcoholic this compound solution for 1 to 24 hours. The optimal staining time may vary depending on the tissue and desired staining intensity.[2][6]
-
Rinse the sections briefly in 70% ethanol to remove excess stain.[6]
-
Dehydrate the sections through a graded series of ethanol (e.g., 95% and absolute ethanol).
-
Clear the sections in xylene or clove oil.[6]
-
Mount with a suitable mounting medium such as Canada balsam.[6]
Expected Results:
-
Lignified tissues (e.g., xylem, sclerenchyma): Green
-
Cellulose cell walls: Unstained or very faintly green
Double Staining of Plant Tissues with this compound and Alum Carmine
This method provides a differential staining of various plant tissues.[5]
Conceptual Diagram of Double Staining
Caption: Conceptual overview of double staining with this compound and Alum Carmine.
Procedure:
-
Prepare thin cross-sections of the plant material.
-
Stain with a 1% aqueous solution of this compound.
-
Subsequently, stain with a 5.5% aqueous solution of alum carmine.[5]
-
Mount the sections in distilled water for observation.[5]
Expected Results:
-
Lignified tissues: Green
-
Parenchymatous and other non-lignified tissues: Red
Staining of Amyloid Deposits
This protocol is for the detection of amyloid in histological sections.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Immerse the sections in a 1:300 diluted aqueous solution of this compound for 24 hours.[1]
-
Rinse with distilled water.
-
Blot the sections and mount in an aqueous mounting medium such as glycerin jelly or Apathy's syrup gum.[1]
Expected Results:
-
Amyloid deposits: Violet-red
-
Other tissue components: Green
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Staining | Staining time too short. | Increase the incubation time in the this compound solution. Staining for up to 24 hours may be necessary for dense tissues.[2][6] |
| Old or degraded staining solution. | Prepare a fresh solution of this compound. | |
| Overstaining | Staining time too long. | Reduce the incubation time. |
| Insufficient rinsing. | Ensure adequate rinsing in 70% ethanol after staining to remove excess dye. | |
| Precipitate on Section | Unfiltered staining solution. | Filter the this compound solution before use. |
| Solution has evaporated and concentrated. | Keep staining dishes covered during the procedure. |
Safety Precautions
This compound is a chemical dye and should be handled with appropriate safety measures.
-
Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
These protocols provide a foundation for the use of this compound in microscopy. Researchers are encouraged to optimize staining times and solution concentrations to suit their specific samples and research questions.
References
Application Notes and Protocols: Iodine Green in Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of Iodine Green and elemental iodine in microscopy, with a focus on fluorescence applications. While "this compound" is a distinct chemical dye, its application in fluorescence microscopy is not as extensively documented as the use of elemental iodine for visualizing starch. This document aims to clarify the applications of both.
This compound as a Histological and Potential Fluorescent Stain
This compound (C.I. 42556) is a cationic triphenylmethane dye traditionally used as a histological stain for chromatin and amyloid.[1][2][3][4] While it is classified as a fluorochrome, detailed data on its application for fluorescence microscopy are limited.[1][3][4]
Physicochemical and Spectral Properties
A summary of the available quantitative data for this compound is presented below. Researchers should note the scarcity of comprehensive photophysical data for fluorescence microscopy applications.
| Property | Value | Reference |
| CAS Number | 33231-00-4 | [5] |
| C.I. Number | 42556 | [4] |
| Molecular Formula | C₂₇H₃₅N₃Cl₂ | [2] |
| Absorption Maximum (λmax) | ~620 nm | [5] |
| Fluorescence Emission | Not well-documented | |
| Quantum Yield | Not well-documented | |
| Photostability | Not well-documented for fluorescence microscopy | [5] |
Applications
-
Histology: Staining of chromatin and amyloid for bright-field microscopy.[1][2][3]
-
Fluorescence Microscopy: While identified as a fluorochrome, its use in advanced fluorescence imaging is not well-documented.[5] The lack of photostability is a common limitation for classical histological stains in high-intensity laser-based microscopy.[5]
Experimental Protocol: General Histological Staining with this compound
The following is a generalized protocol for histological staining. Optimal concentrations and incubation times should be determined empirically for specific sample types.
Reagents:
-
This compound staining solution (e.g., 0.1-1% w/v in distilled water or ethanol)
-
Fixative (e.g., 4% paraformaldehyde or 10% neutral buffered formalin)
-
Dehydration series of ethanol (e.g., 70%, 95%, 100%)
-
Clearing agent (e.g., xylene)
-
Mounting medium
Procedure:
-
Fixation: Fix the tissue sample in a suitable fixative.
-
Dehydration: Dehydrate the sample through a graded ethanol series.
-
Clearing: Clear the sample with xylene.
-
Infiltration and Embedding: Infiltrate with and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) using a microtome.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a descending ethanol series to water.
-
Staining: Immerse slides in the this compound staining solution. Incubation time can vary from minutes to hours.
-
Washing: Rinse with distilled water to remove excess stain.
-
Dehydration and Clearing: Dehydrate through an ascending ethanol series and clear in xylene.
-
Mounting: Mount the coverslip with a compatible mounting medium.
Logical Workflow for Histological Staining
Workflow for histological staining with this compound.
Elemental Iodine for Fluorescence Visualization of Starch
A distinct and well-documented application in fluorescence microscopy involves the use of elemental iodine (often as an iodine-potassium iodide solution, IKI) to stain starch granules within cells. The interaction between iodine and the helical structure of starch produces a fluorescent signal.
Spectral Properties for Iodine-Starch Complex
| Property | Value | Reference |
| Excitation Wavelength | 488 nm | [5] |
| Emission Filter | 515/30 nm (Green Fluorescence) | [5] |
Applications
-
Visualization of starch granules in plant cells and chloroplasts.[5]
-
Detection of glycogen in bacterial cells.[1]
-
Studying starch metabolism and storage in various organisms.
Experimental Protocol: Fluorescence Staining of Starch with Iodine
This protocol is adapted for confocal fluorescence microscopy of plant tissues.
Reagents:
-
Iodine-Potassium Iodide (IKI) solution (e.g., Lugol's solution)
-
Distilled water
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Obtain thin sections of the biological material (e.g., plant leaves).
-
Staining: Apply a drop of IKI solution to the sample on a microscope slide. Incubate for 1-2 minutes.
-
Washing: Gently rinse the sample with distilled water for about 1 minute to remove excess iodine.
-
Mounting: Mount the sample in a drop of water under a coverslip.
-
Imaging:
-
Use a confocal microscope equipped with a 488 nm laser for excitation.
-
Detect the green fluorescence emission using a filter such as a 515/30 nm bandpass filter.
-
Starch granules will appear as bright green fluorescent structures.
-
Experimental Workflow for Starch Visualization
Workflow for fluorescence visualization of starch using iodine.
Summary and Recommendations
For researchers interested in staining chromatin and amyloid for bright-field microscopy, This compound is a suitable histological dye. Its application in fluorescence microscopy is not well-established, and further characterization of its photophysical properties is required.
For the specific visualization of starch or glycogen granules using fluorescence microscopy, staining with an elemental iodine solution (IKI) is a reliable and documented method, producing a green fluorescent signal upon excitation with a 488 nm light source.
It is crucial for researchers to distinguish between the chemical dye "this compound" and the use of elemental "iodine" for staining to select the appropriate protocol for their experimental needs.
References
Application Notes and Protocols: Iodine Green for Nuclear Visualization in Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine Green (Colour Index Number 42556) is a cationic triarylmethane dye historically used as a textile colorant and later adopted in histology for staining chromatin and amyloid.[1] While less common in modern cell biology, its properties as a fluorochrome present an opportunity for specific applications in fluorescence microscopy for visualizing cell nuclei.[1] This document provides detailed application notes and protocols for the use of this compound as a fluorescent nuclear stain in fixed cells, compiled from historical and technical data.
Principle of Action:
This compound is a cationic dye that binds to the negatively charged phosphate groups of DNA in the cell nucleus. This electrostatic interaction concentrates the dye within the chromatin, allowing for the visualization of the nucleus. While traditionally used as a brightfield stain, its fluorogenic properties can be leveraged for fluorescence microscopy. The mechanism of fluorescence is inherent to its chemical structure as a triarylmethane dye, a class of compounds known for their fluorescent properties.
Data Presentation
Due to the historical nature of this compound's use as a primary fluorescent stain, comprehensive quantitative data from modern, peer-reviewed studies are limited. The following tables summarize available information and provide recommended starting parameters for experimentation.
Table 1: Physical and Chemical Properties of this compound (C.I. 42556)
| Property | Value |
| Chemical Name | [4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride |
| Molecular Formula | C₂₇H₃₅Cl₂N₃ |
| Molecular Weight | 472.5 g/mol |
| Appearance | Green powder |
| Solubility | Soluble in water and ethanol |
Table 2: Recommended Staining Conditions for this compound in Fixed Cells (Experimental)
| Parameter | Recommended Range/Value | Notes |
| Fixation Method | 4% Paraformaldehyde (PFA) in PBS | Standard crosslinking fixation is recommended to preserve cellular morphology and retain nuclear DNA for staining. |
| Methanol (-20°C) | Can be used as an alternative, but may affect some epitopes if performing co-staining with antibodies. | |
| Staining Solution | 0.1% - 1% (w/v) this compound in distilled water or PBS | The optimal concentration should be determined empirically for each cell type and experimental condition. |
| Incubation Time | 5 - 15 minutes at room temperature | Shorter incubation times are recommended to minimize non-specific background staining. |
| Washing Buffer | Phosphate-Buffered Saline (PBS) | Thorough washing is crucial to remove unbound dye and reduce background fluorescence. |
Table 3: Fluorescence Properties of this compound (Estimated)
| Parameter | Estimated Wavelength (nm) | Notes |
| Excitation Maximum | ~630 nm (Red) | As a triarylmethane dye, excitation is expected in the red region of the spectrum. This is an estimation and should be confirmed experimentally using a spectrophotometer. |
| Emission Maximum | ~650 nm (Far-Red) | Emission is expected at a slightly longer wavelength than excitation. The exact emission maximum should be determined experimentally. Researchers should use a far-red filter set for visualization. |
Experimental Protocols
I. Preparation of Staining Solution
Materials:
-
This compound powder (C.I. 42556)
-
Distilled water or Phosphate-Buffered Saline (PBS), pH 7.4
-
0.22 µm syringe filter
-
Amber bottle for storage
Procedure:
-
Weigh out the desired amount of this compound powder to prepare a 1% (w/v) stock solution. For example, add 10 mg of this compound to 1 mL of distilled water or PBS.
-
Vortex thoroughly to dissolve the powder. Gentle heating (up to 50°C) may be required to fully dissolve the dye.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Store the stock solution in an amber bottle at 4°C, protected from light.
-
For working solutions (e.g., 0.1%), dilute the stock solution in PBS immediately before use.
II. Staining Protocol for Fixed Adherent Cells
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
This compound working solution (e.g., 0.1% in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: a. Aspirate the cell culture medium. b. Wash the cells twice with PBS. c. Add 4% PFA in PBS and incubate for 15 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional but Recommended): a. Add 0.1% Triton X-100 in PBS to the fixed cells and incubate for 10 minutes at room temperature. This step is crucial for allowing the dye to access the nucleus. b. Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining: a. Add the this compound working solution to the cells, ensuring the entire surface is covered. b. Incubate for 5-15 minutes at room temperature, protected from light. c. Aspirate the staining solution.
-
Washing: a. Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Seal the edges of the coverslip with nail polish or a commercial sealant. c. Allow the mounting medium to cure according to the manufacturer's instructions.
-
Imaging: a. Visualize the stained nuclei using a fluorescence microscope equipped with appropriate filter sets for red/far-red fluorescence (e.g., Cy5 filter set).
Mandatory Visualizations
Caption: Experimental workflow for this compound nuclear staining in fixed cells.
Discussion and Troubleshooting
-
High Background: If high background fluorescence is observed, try reducing the concentration of the this compound staining solution or decreasing the incubation time. Ensure thorough washing after the staining step.
-
Weak Signal: If the nuclear signal is weak, consider increasing the concentration of the this compound solution or the incubation time. Confirm that the permeabilization step was sufficient. Also, verify that the correct filter sets are being used for fluorescence imaging.
-
Photostability: The photostability of this compound as a fluorescent stain has not been extensively characterized. To minimize photobleaching, it is recommended to use an antifade mounting medium and to minimize the exposure of the sample to the excitation light.
-
Co-staining: The compatibility of this compound with other fluorescent stains or immunofluorescence protocols needs to be empirically determined. Spectral overlap with other fluorophores should be considered when designing multicolor imaging experiments.
Disclaimer: The provided protocols and data are intended as a starting point for experimental design. Optimization may be required for specific cell types and applications. It is recommended to perform a literature search for the most current applications and safety information.
References
Application Notes and Protocols for the Use of Iodine Green in a Modified Trichrome Staining Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichrome staining is a cornerstone histological technique essential for the differential visualization of muscle, collagen fibers, and nuclei in tissue sections. This method is particularly valuable in assessing the degree of fibrosis in various pathological conditions. The classic Masson's trichrome protocol employs a combination of dyes to selectively stain these components, with muscle and cytoplasm appearing red, nuclei dark brown or black, and collagen blue or green. The choice of the green counterstain for collagen is critical for achieving optimal contrast and clarity. While Light Green SF Yellowish and Fast Green FCF are the most commonly used green dyes, this document explores the application of Iodine Green as a viable alternative in a modified trichrome staining protocol.
This compound (C.I. 42556) is a basic triarylmethane dye, a class of dyes known for their vibrant colors and utility in histological staining.[1] Although traditionally used for staining chromatin and amyloid, its chemical properties suggest its potential as a collagen stain in a trichrome procedure.[1][2][3][4] This document provides a detailed protocol for a modified Masson's trichrome stain using this compound, along with the scientific rationale for its use and expected outcomes.
Principle of the Modified Trichrome Stain with this compound
The differential staining in this modified Masson's trichrome protocol is based on the sequential application of dyes with varying molecular weights and affinities for different tissue components, coupled with the use of a polyacid to act as a differentiating agent.
-
Nuclear Staining: The procedure begins with the application of Weigert's iron hematoxylin, which imparts a dark brown to black color to the cell nuclei, providing a sharp contrast to the subsequent cytoplasmic and collagen stains.
-
Cytoplasmic and Muscle Staining: A solution of Biebrich scarlet-acid fuchsin is then used to stain all acidophilic tissue elements, including cytoplasm, muscle, and collagen, a vibrant red.
-
Differentiation and Mordanting: The critical step involves the use of phosphotungstic acid. This polyacid performs two essential functions. Firstly, it acts as a differentiating agent, selectively removing the red Biebrich scarlet-acid fuchsin stain from the collagen fibers. This is due to the porous nature of collagen, which allows the large polyacid molecules to penetrate and displace the smaller red dye molecules. Secondly, the phosphotungstic acid acts as a mordant, forming a link between the collagen fibers and the subsequent green dye.
-
Collagen Staining with this compound: Finally, a solution of this compound is applied. Due to its molecular size and affinity, it selectively binds to the mordanted collagen fibers, staining them a distinct green. The principle of dye competition and molecular size exclusion prevents it from staining the cytoplasm and muscle, which have already been stained by the smaller Biebrich scarlet-acid fuchsin molecules.
Data Presentation
A summary of the key properties of this compound is presented in the table below. This information is crucial for understanding its behavior as a histological stain and for the preparation of staining solutions.
| Property | Value | Reference |
| C.I. Number | 42556 | [1] |
| Chemical Formula | C27H35Cl2N3 | [5] |
| Molecular Weight | 472.5 g/mol | [1][5] |
| Class | Triarylmethane | [1] |
| Ionisation | Basic | [1] |
| Appearance | Green Powder | |
| Solubility in Water | Soluble | [1] |
| Solubility in Ethanol | Soluble | [1] |
| Absorption Maximum | ~630 nm, ~420 nm | [1] |
Experimental Protocols
Reagents and Preparation
-
Bouin's Solution (for post-fixation of formalin-fixed tissues):
-
Picric acid, saturated aqueous solution: 75 ml
-
Formaldehyde, 37-40%: 25 ml
-
Glacial acetic acid: 5 ml
-
-
Weigert's Iron Hematoxylin:
-
Solution A: Hematoxylin - 1 g; 95% Ethanol - 100 ml
-
Solution B: 29% Ferric chloride in water - 4 ml; Distilled water - 95 ml; Concentrated Hydrochloric acid - 1 ml
-
Working Solution: Mix equal parts of Solution A and Solution B immediately before use. This solution is stable for up to 3 months.
-
-
Biebrich Scarlet-Acid Fuchsin Solution:
-
1% Biebrich scarlet, aqueous: 90 ml
-
1% Acid fuchsin, aqueous: 10 ml
-
Glacial acetic acid: 1 ml
-
-
Phosphotungstic Acid Solution:
-
5% Phosphotungstic acid in distilled water.
-
-
This compound Solution (0.5%):
-
This compound powder: 0.5 g
-
Distilled water: 100 ml
-
Glacial acetic acid: 0.2 ml (optional, to enhance staining)
-
-
1% Acetic Acid Solution:
-
Glacial acetic acid: 1 ml
-
Distilled water: 99 ml
-
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes of 5 minutes each).
-
Transfer through absolute ethanol (2 changes of 3 minutes each).
-
Transfer through 95% ethanol for 2 minutes.
-
Transfer through 70% ethanol for 2 minutes.
-
Rinse in running tap water.
-
-
Post-Fixation (for formalin-fixed tissues):
-
Mordant sections in Bouin's solution for 1 hour at 56°C or overnight at room temperature.
-
Wash in running tap water for 5-10 minutes to remove the yellow color.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin working solution for 10 minutes.
-
Rinse in running warm tap water for 10 minutes.
-
Wash in distilled water.
-
-
Cytoplasmic and Muscle Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Wash in distilled water.
-
-
Differentiation and Mordanting:
-
Differentiate in 5% phosphotungstic acid solution for 10-15 minutes, or until the collagen is decolorized.
-
-
Collagen Staining:
-
Without rinsing, transfer the slides directly to the 0.5% this compound solution and stain for 10-15 minutes.
-
-
Dehydration and Mounting:
-
Rinse briefly in 1% acetic acid solution for 3-5 seconds.
-
Quickly dehydrate through 95% ethanol and absolute ethanol (2 changes each).
-
Clear in xylene (2 changes of 5 minutes each).
-
Mount with a resinous mounting medium.
-
Expected Results
-
Nuclei: Black
-
Cytoplasm, muscle, and erythrocytes: Red to pink
-
Collagen: Green
Mandatory Visualizations
Caption: Principle of the Modified this compound Trichrome Stain.
Caption: Experimental Workflow for the Modified this compound Trichrome Stain.
References
Application Notes and Protocol: Staining of Fresh Frozen Tissue Sections with Iodine Green
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine Green is a basic dye belonging to the triphenylmethane family, closely related to Methyl Green. Historically, it has been utilized in histology for the demonstration of chromatin and amyloid. Its application in modern histology is less common, with Methyl Green often being used as a substitute. However, this compound can still be a valuable tool for specific applications, particularly for staining cell nuclei green and for the metachromatic staining of amyloid, which appears red.
These application notes provide a detailed protocol for the staining of fresh frozen tissue sections with this compound. Due to the limited availability of contemporary, validated protocols specifically for this compound, the following procedure has been adapted from established protocols for Methyl Green, given their close chemical and staining properties. This protocol is intended to serve as a robust starting point for researchers to optimize for their specific tissues of interest.
Principle of Staining
This compound is a cationic (basic) dye that binds to anionic (acidic) tissue components. Its primary application is the staining of chromatin, where it electrostatically interacts with the phosphate groups of DNA, imparting a green color to the cell nuclei. In the case of amyloid deposits, this compound can exhibit metachromasia, a phenomenon where the dye stains the tissue component a different color from the dye solution itself. This results in the amyloid appearing reddish-purple against a green background, aiding in its identification.
Data Presentation
The following table summarizes the key quantitative parameters of the staining protocol. These values may require optimization depending on the tissue type and specific experimental conditions.
| Parameter | Value | Notes |
| Reagent Concentrations | ||
| This compound Stock Solution | 1% (w/v) in distilled water | Purification with chloroform to remove crystal violet is recommended for optimal results. |
| Working Staining Solution | 0.5% (v/v) this compound in Acetate Buffer | The final concentration can be adjusted to achieve desired staining intensity. |
| Acetate Buffer | 0.1 M, pH 4.2 | Critical for maintaining the optimal pH for selective staining. |
| Incubation Times | ||
| Fixation (Acetone) | 10 minutes at -20°C | Pre-chilled acetone is essential to prevent tissue morphology changes. |
| Staining | 5 - 10 minutes at room temperature | Staining time should be monitored microscopically to avoid over-staining. |
| Differentiation (optional) | 1-2 minutes in 1% Acetic Acid | Used to increase contrast by removing excess stain from the background. |
| Dehydration | ||
| 95% Ethanol | 30 seconds | Brief steps to minimize destaining. |
| 100% Ethanol | 1 minute (2 changes) | Ensures complete removal of water before clearing. |
| Xylene | 2 minutes (2 changes) | Essential for making the tissue transparent for microscopy. |
Experimental Protocols
Materials and Reagents
-
Fresh frozen tissue blocks
-
Cryostat
-
Microscope slides (positively charged)
-
Coplin jars or staining dishes
-
This compound powder (C.I. 42556)
-
Distilled water
-
Chloroform
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Acetone (pre-chilled to -20°C)
-
Ethanol (95% and 100%)
-
Xylene or xylene substitute
-
Resinous mounting medium
-
Coverslips
Preparation of Staining Solutions
1. 1% this compound Stock Solution (Purified)
-
Dissolve 1 g of this compound powder in 100 ml of distilled water.
-
In a separating funnel, add the 100 ml of this compound solution and 50 ml of chloroform.
-
Shake vigorously for 1-2 minutes. Allow the layers to separate. The chloroform layer (bottom) will be colored violet due to the extraction of contaminating crystal violet.
-
Drain and discard the chloroform layer.
-
Repeat the chloroform extraction until the chloroform layer is colorless or very pale.
-
The remaining aqueous this compound solution is the purified stock solution. Store in a tightly sealed bottle at 4°C.
2. 0.1 M Acetate Buffer (pH 4.2)
-
Solution A (0.1 M Sodium Acetate): Dissolve 13.61 g of sodium acetate trihydrate in 1 liter of distilled water.
-
Solution B (0.1 M Acetic Acid): Add 5.7 ml of glacial acetic acid to 1 liter of distilled water.
-
To prepare the buffer, mix approximately 14 ml of Solution A with 86 ml of Solution B. Adjust the pH to 4.2 using a pH meter by adding small volumes of Solution A or B as needed.
3. 0.5% this compound Working Solution
-
Mix 5 ml of the 1% purified this compound stock solution with 5 ml of 0.1 M Acetate Buffer (pH 4.2).
-
This working solution should be prepared fresh before each use.
Staining Procedure for Fresh Frozen Tissue Sections
-
Sectioning: Cut fresh frozen tissue blocks into 5-10 µm thick sections using a cryostat at the optimal cutting temperature for the specific tissue. Mount the sections onto positively charged microscope slides.
-
Drying: Air dry the sections at room temperature for 30-60 minutes.
-
Fixation: Fix the sections in pre-chilled acetone (-20°C) for 10 minutes.
-
Hydration: Air dry for 2-5 minutes and then rinse gently in distilled water.
-
Staining: Immerse the slides in the 0.5% this compound working solution for 5-10 minutes at room temperature.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Differentiation (Optional): For enhanced contrast, dip the slides in 1% acetic acid for 1-2 minutes, checking microscopically until the desired differentiation is achieved (nuclei should be green and the background pale or colorless).
-
Washing: Wash thoroughly in running tap water for 2-3 minutes to remove the acid.
-
Dehydration:
-
Dip slides briefly in 95% ethanol (30 seconds).
-
Immerse in 100% ethanol for 1 minute.
-
Repeat with a fresh change of 100% ethanol for 1 minute.
-
-
Clearing:
-
Immerse in xylene (or a xylene substitute) for 2 minutes.
-
Repeat with a fresh change of xylene for 2 minutes.
-
-
Mounting: Apply a drop of resinous mounting medium to the tissue section and cover with a coverslip, avoiding air bubbles.
-
Microscopy: Examine the stained sections under a bright-field microscope.
Expected Results
-
Chromatin/Nuclei: Green
-
Amyloid: Red to reddish-purple (metachromatic)
-
Cytoplasm: Pale green or unstained
Mandatory Visualizations
Caption: Experimental workflow for this compound staining of fresh frozen tissue sections.
Caption: Simplified diagram of the this compound staining mechanism.
Application Notes and Protocols for Iodine Green Staining of Paraffin-Embedded Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine Green is a basic dye belonging to the triphenylmethane family, historically used in histology for the nuclear staining of chromatin and the demonstration of amyloid. While less common in modern histopathology, it can still be a valuable tool for specific research applications where a green nuclear stain is desired or for comparative studies with other nuclear and amyloid stains. These application notes provide a detailed protocol for the use of this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections, compiled from historical histological principles and standard laboratory practices.
Principle of Staining
This compound is a cationic (basic) dye that binds to anionic (basophilic) tissue components. Its primary application is as a nuclear stain, where it binds to the phosphate groups of nucleic acids (DNA and RNA), imparting a green color to the chromatin within the cell nucleus. It has also been reported to stain amyloid deposits, likely through a different binding mechanism. The specificity of nuclear staining can be influenced by pH and the presence of other substances.
Applications
-
Nuclear Staining: Provides a green coloration to cell nuclei, offering a distinct contrast to counterstains like eosin or picric acid.
-
Amyloid Detection: Can be used as a qualitative method to identify amyloid deposits in tissues.
-
Histological Research: Useful in comparative staining studies and for visualizing tissue morphology.
Quantitative Data Summary
Quantitative data for this compound staining is not widely available in contemporary literature. The optimal staining times and concentrations may require validation for specific tissue types and applications. The following table provides a general guideline based on historical usage and the properties of similar dyes.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1% - 1% (w/v) in aqueous solution | Higher concentrations may require shorter staining times. |
| Staining Time | 5 - 15 minutes | Optimal time should be determined empirically. |
| Differentiation | 1% Acetic Acid | Brief rinse to remove excess stain and improve contrast. |
| Counterstain Incubation | 1 - 3 minutes | Dependent on the chosen counterstain. |
Experimental Protocols
I. Preparation of Staining Solutions
1. This compound Staining Solution (0.5% Aqueous)
-
Reagents:
-
This compound powder (C.I. 42556)
-
Distilled water
-
-
Procedure:
-
Weigh 0.5 g of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Stir until fully dissolved. The solution may be gently warmed to aid dissolution.
-
Filter the solution before use to remove any undissolved particles.
-
Store in a tightly capped, dark bottle at room temperature. The solution has a limited shelf life and should be prepared fresh for optimal results.
-
2. Differentiating Solution (1% Acetic Acid)
-
Reagents:
-
Glacial acetic acid
-
Distilled water
-
-
Procedure:
-
Add 1 mL of glacial acetic acid to 99 mL of distilled water.
-
Mix thoroughly.
-
Store in a labeled bottle at room temperature.
-
3. Eosin Counterstain (1% Aqueous)
-
Reagents:
-
Eosin Y powder
-
Distilled water
-
-
Procedure:
-
Weigh 1 g of Eosin Y powder.
-
Dissolve in 100 mL of distilled water.
-
Add a crystal of thymol to prevent fungal growth.
-
Filter before use.
-
Store in a labeled bottle at room temperature.
-
II. Staining Protocol for Paraffin-Embedded Sections
This protocol outlines the complete workflow from deparaffinization to mounting of stained sections.
1. Deparaffinization and Rehydration:
-
Place slides in a slide holder.
-
Immerse in Xylene (or a xylene substitute) for 5-10 minutes. Repeat with a fresh change of xylene.
-
Transfer to 100% ethanol for 3-5 minutes. Repeat with a fresh change of 100% ethanol.
-
Transfer to 95% ethanol for 3-5 minutes.
-
Transfer to 70% ethanol for 3-5 minutes.
-
Rinse gently in running tap water for 5 minutes.
-
Place in distilled water.
2. Staining Procedure:
-
Immerse slides in 0.5% this compound solution for 5-15 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% Acetic Acid for 10-30 seconds. This step is critical to remove background staining and enhance nuclear definition.
-
Rinse gently in running tap water for 5 minutes to "blue" the stain (a common term in histology, though in this case it stabilizes the green stain).
-
Counterstain with 1% Aqueous Eosin for 1-3 minutes.
-
Rinse briefly in distilled water.
3. Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols:
-
70% ethanol for 1-2 minutes.
-
95% ethanol for 1-2 minutes.
-
100% ethanol for 2-3 minutes. Repeat with a fresh change of 100% ethanol.
-
-
Clear in two changes of xylene (or a xylene substitute) for 3-5 minutes each.
-
Mount with a permanent mounting medium and a coverslip.
-
Allow the slides to dry before microscopic examination.
Expected Results:
-
Nuclei: Green
-
Cytoplasm, Collagen, Muscle: Pink to Red (with Eosin counterstain)
-
Amyloid: May stain a metachromatic red or reddish-green (less consistent than specific amyloid stains)
Visualizations
Experimental Workflow for this compound Staining
Quantitative analysis of Iodine Green stained slides
Application Note & Protocol
Topic: Quantitative Analysis of Iodine Green Stained Slides for Chromatin Assessment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the quantitative analysis of chromatin using this compound staining on histological or cytological slides. This compound is a traditional triphenylmethane dye that binds to nucleic acids, historically used for qualitative visualization of chromatin and amyloid deposits.[1][2][3][4] While modern fluorescent dyes offer higher sensitivity and specificity for DNA quantification, this application note details a robust colorimetric method for quantitative analysis of this compound staining using digital image analysis. This approach is valuable for assessing relative changes in nuclear DNA content, which can be an indicator of cell proliferation, apoptosis, or ploidy status in response to therapeutic agents or experimental conditions. The protocol outlines procedures for sample preparation, staining, digital imaging, and subsequent quantitative analysis using open-source software.
Principle of the Method
This compound is a cationic dye that electrostatically binds to the anionic phosphate backbone of nucleic acids, primarily DNA within the cell nucleus.[1] The intensity of the resulting green stain is proportional to the density of chromatin. This relationship allows for the quantification of relative DNA content through digital densitometry.
The workflow involves staining the biological specimen, capturing high-resolution digital images under standardized lighting conditions, and using image analysis software to measure the color intensity within segmented nuclei. By calculating the integrated optical density, researchers can obtain a quantitative value that correlates with the amount of stain and, by extension, the relative amount of nuclear DNA.
Applications
-
Pharmacodynamics: Assessing the effects of cytotoxic or cytostatic drugs on the cell cycle by measuring changes in the distribution of nuclear DNA content within a cell population.
-
Toxicology: Identifying cellular stress or damage indicated by nuclear condensation (pyknosis) or fragmentation (karyorrhexis).
-
Cell Biology Research: Quantifying changes in chromatin content during cellular processes like differentiation, senescence, or apoptosis.
-
High-Throughput Screening: A simplified colorimetric alternative for preliminary screens of compounds affecting cell proliferation.
Experimental Protocol
This protocol provides a step-by-step methodology for the staining and quantitative analysis of paraffin-embedded tissue sections.
Required Materials
-
Reagents:
-
This compound powder (C.I. 42556)
-
Distilled or deionized water
-
Acetic acid, glacial
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Mounting medium (e.g., DPX)
-
-
Equipment:
-
Microscope slides
-
Staining jars
-
Bright-field microscope with a calibrated digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Reagent Preparation
1% Acetic this compound Staining Solution:
-
Dissolve 1 gram of this compound powder in 100 mL of distilled water.
-
Stir until fully dissolved. The solution may require gentle warming.
-
Add 1 mL of glacial acetic acid to the solution and mix well.
-
Filter the solution using Whatman No. 1 filter paper before use. Store in a dark bottle at 4°C.
Staining Procedure for Paraffin Sections
-
Deparaffinization: Immerse slides in Xylene for 2x5 minutes.
-
Rehydration:
-
Immerse in 100% Ethanol for 2x3 minutes.
-
Immerse in 95% Ethanol for 3 minutes.
-
Immerse in 70% Ethanol for 3 minutes.
-
Rinse in distilled water for 5 minutes.
-
-
Staining: Immerse slides in the 1% Acetic this compound solution for 10 minutes.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Dehydration:
-
Immerse in 95% Ethanol for 30 seconds.
-
Immerse in 100% Ethanol for 2x2 minutes.
-
-
Clearing: Immerse in Xylene for 2x3 minutes.
-
Mounting: Apply a coverslip using a permanent mounting medium.
Image Acquisition
-
Microscope Setup: Use a bright-field microscope. Perform Köhler illumination to ensure even lighting across the field of view.
-
White Balance: Calibrate the camera's white balance using a blank area of the slide.
-
Image Capture: Acquire images at 20x or 40x magnification. Save images in a lossless format (e.g., TIFF). Critical: All imaging parameters (light intensity, exposure time, camera gain) must remain constant for all slides within an experiment to ensure comparability.
Quantitative Data Analysis Workflow
The following workflow uses ImageJ or Fiji, a freely available scientific image analysis software.
-
Open Image: Launch ImageJ/Fiji and open the captured TIFF image.
-
Color Deconvolution:
-
Navigate to Image > Color > Colour Deconvolution.
-
Select "H&E" from the dropdown menu as a starting point. The green stain is mathematically separated into its own channel. For better accuracy, a custom vector for this compound can be defined.
-
The result will be three new grayscale images. The image corresponding to the green channel (often labeled 'Colour_3') will be used for analysis.
-
-
Set Scale: If not set by the microscope software, calibrate the image pixel dimensions using Analyze > Set Scale.
-
Image Segmentation (Nuclei Isolation):
-
On the green channel image, navigate to Image > Adjust > Threshold.
-
Adjust the threshold sliders to create a binary mask that accurately covers all nuclei.
-
Click Apply.
-
To separate touching nuclei, use Process > Binary > Watershed.
-
-
Set Measurements:
-
Navigate to Analyze > Set Measurements.
-
Select Area, Mean gray value, and Integrated density. Ensure Limit to threshold is checked.
-
-
Analyze Particles:
-
Navigate to Analyze > Analyze Particles.
-
Set a reasonable size filter (in µm²) to exclude small debris.
-
Select Display results and Add to Manager.
-
Click OK. The software will automatically identify each nucleus and calculate the selected parameters.
-
-
Data Export: The results table can be saved as a .csv file for further analysis in spreadsheet or statistical software.
Data Presentation
Quantitative data should be organized to facilitate clear comparison between experimental groups.
Table 1: Per-Nucleus Raw Data Output
| Nucleus ID | Area (µm²) | Mean Gray Value | Integrated Density |
| 1 | 45.6 | 154.3 | 7036.1 |
| 2 | 52.1 | 161.8 | 8430.0 |
| 3 | 48.9 | 158.0 | 7726.2 |
| ... | ... | ... | ... |
Table 2: Summary Statistics by Experimental Condition
| Group | N (Nuclei Count) | Mean Integrated Density (± SD) | Median Integrated Density |
| Control | 1521 | 7854.3 ± 1245.7 | 7810.5 |
| Drug A (10 µM) | 1489 | 6102.9 ± 987.2 | 6055.1 |
| Drug B (10 µM) | 1603 | 9945.1 ± 1560.4 | 9901.7 |
Visualizations and Workflows
Diagrams
Caption: Experimental workflow from sample preparation to quantitative results.
Caption: Logical relationship for this compound-based chromatin quantification.
Caption: Conceptual link of a proliferation pathway to the measured endpoint.
References
Troubleshooting & Optimization
Troubleshooting non-specific background staining with Iodine Green
Disclaimer: Iodine Green is a classic, though now less common, histological stain.[1] Specific troubleshooting documentation is sparse. The guidance provided here is based on established principles of histological staining, particularly for basic (cationic) dyes, and may reference the closely related and well-documented stain, Methyl Green, as a proxy.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what does it stain?
This compound is a basic histological dye used to stain acidic components of the cell.[1] Like the related Methyl Green, it has a strong affinity for DNA and will stain cell nuclei a green or blue-green color.[2][3] It has historically been used for staining chromatin and amyloid.[1]
Q2: I'm seeing diffuse, non-specific green staining across the entire tissue section. What is the most likely cause?
This is the most common issue and usually points to one of several factors:
-
Over-staining: The concentration of the this compound solution may be too high, or the incubation time is too long.[4]
-
Inadequate Differentiation: The critical step of rinsing with a differentiating agent (like an acidic solution) to remove excess, unbound dye may be too short or omitted.
-
Poor Fixation: If the tissue is not properly fixed, cellular components can degrade, leading to widespread, non-specific dye binding.[5]
-
Slide Drying: Allowing the tissue section to dry out at any point during the staining process can cause high background.[5]
Troubleshooting Guide: Non-Specific Background Staining
This guide provides a systematic approach to identifying and resolving the root cause of high background when using this compound.
Issue 1: Generalized Background Across the Entire Slide
If the entire slide, including areas with no tissue, has a green tint, the problem likely lies with the reagents or slide preparation.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Contaminated Reagents | Filter the this compound staining solution using a 0.22 µm filter. | Reduction in particulate matter and potential precipitates causing background. |
| Old/Poor Quality Dye | Prepare a fresh solution of this compound from a high-quality powder stock. Commercial preparations can be contaminated.[2] | A properly prepared solution will have better staining specificity. |
| Slide Adhesive Issues | If using an adhesive (e.g., poly-L-lysine), ensure it is applied as a thin, even layer. Excess adhesive can attract the basic dye. | Reduced background staining in non-tissue areas of the slide. |
Issue 2: High Background Within the Tissue Section
This is the most frequent problem and requires optimization of the staining protocol itself. The workflow below outlines the key steps to investigate.
Caption: Troubleshooting workflow for high background staining.
| Parameter | Problem Description | Recommended Action & Protocol |
| Fixation | Diffuse staining and poor morphology.[6] | Ensure tissue is fixed promptly in 10% Neutral Buffered Formalin for an adequate duration (e.g., 18-24 hours for standard biopsies). Over-fixation can also sometimes cause issues.[5] |
| Section Thickness | Dark, overlapping staining where nuclear detail is lost. | Cut thinner sections. For most tissues, 4-5 µm is optimal to prevent artificial background from superimposed cells.[5] |
| Stain Concentration | The entire tissue, including cytoplasm and extracellular matrix, is dark green. | Dilute the working this compound solution. Start with a 0.1% aqueous solution and perform a dilution series (e.g., 1:2, 1:5, 1:10) to find the optimal concentration. |
| Staining Time | Similar to over-concentration; nuclei are opaque and cytoplasm is heavily stained. | Reduce the incubation time in the this compound solution. If the protocol calls for 5 minutes, test 1, 2, and 3-minute intervals. |
| Differentiation | Lack of contrast between nuclei and cytoplasm. The cytoplasm retains excessive green stain. | This is a critical step. Differentiate the slide after staining by agitating it in 1% Acetic Acid solution for 10-30 seconds, or until the cytoplasm is pale and nuclei are distinct. Control this step visually under a microscope. |
| Washing | Hazy background or precipitate on the section. | Use standardized, vigorous washing steps with distilled water or appropriate buffers between reagents to ensure complete removal of the previous chemical.[7] |
Key Experimental Protocols
Protocol 1: Standard this compound Staining (for Paraffin Sections)
This protocol is a starting point and should be optimized for your specific tissue and experimental needs.
-
Deparaffinization and Rehydration:
-
Xylene (or substitute): 2 changes, 5 minutes each.[5]
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
Staining:
-
Immerse slides in 0.1% Aqueous this compound solution for 2-5 minutes.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Differentiation:
-
Immerse slides in 1% Acetic Acid solution for 10-30 seconds. Agitate gently.
-
Visually check for clear cytoplasm and distinct nuclei.
-
-
Washing:
-
Wash in running tap water for 5 minutes to "blue" the stain (shift it to a clearer green/blue).
-
Rinse in distilled water.
-
-
Counterstaining (Optional):
-
If a counterstain is needed (e.g., Eosin), apply it according to standard protocols.
-
-
Dehydration and Mounting:
-
95% Ethanol: 1 change, 30 seconds.
-
100% Ethanol: 2 changes, 1 minute each.
-
Xylene (or substitute): 2 changes, 2 minutes each.
-
Mount with a permanent mounting medium.
-
Protocol 2: Preparation of Differentiating Solution (1% Acetic Acid)
-
Add 1 mL of Glacial Acetic Acid to 99 mL of distilled water.
-
Mix thoroughly.
-
Store in a labeled, sealed container at room temperature.
Visualization of the Staining Mechanism
The diagram below illustrates the workflow and highlights critical control points where background issues often originate.
References
- 1. This compound | SUDAN CHEMICAL [sudanchemical.com]
- 2. Methyl green - Wikipedia [en.wikipedia.org]
- 3. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. biossusa.com [biossusa.com]
- 6. youtube.com [youtube.com]
- 7. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]
Technical Support Center: Optimizing Iodine Green Staining
Welcome to the technical support center for Iodine Green staining. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a histological dye belonging to the triarylmethane class. It is primarily used for staining chromatin (the complex of DNA and proteins within the nucleus) and amyloid deposits in tissue sections and cells.[1] Its ability to stain nuclei green makes it a useful counterstain in immunohistochemistry (IHC) and other multicolor imaging experiments, providing a clear contrast with other stains.[2]
Q2: How does this compound stain cell nuclei?
A2: As a cationic (positively charged) dye, this compound is believed to interact with the negatively charged phosphate backbone of DNA in the chromatin, leading to the characteristic green staining of the nucleus. The precise mechanism involves electrostatic interactions and intercalation between the DNA base pairs.
Q3: Can this compound be used in fluorescence microscopy?
A3: While traditionally used in brightfield microscopy, some triarylmethane dyes can exhibit fluorescent properties. This compound is described as a fluorochrome, and its far-red emission properties can be advantageous for deep specimen imaging in confocal microscopy.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Nuclear Staining | 1. Insufficient Incubation Time: The dye may not have had enough time to bind to the chromatin. 2. Low Dye Concentration: The staining solution may be too dilute. 3. Over-fixation of Tissue: Excessive cross-linking from fixation can mask the DNA binding sites. 4. Inadequate Deparaffinization: Residual paraffin can prevent the aqueous stain from penetrating the tissue.[4] 5. pH of Staining Solution: The pH can affect the charge of both the dye and the target molecules, influencing binding affinity.[5] | 1. Increase Incubation Time: Incrementally increase the staining time (e.g., from 5 minutes to 10-15 minutes). 2. Increase Dye Concentration: Prepare a fresh, slightly more concentrated this compound solution. 3. Optimize Fixation: Reduce fixation time or try a different fixation method. 4. Ensure Complete Deparaffinization: Use fresh xylene and ensure adequate time for paraffin removal.[4] 5. Check and Adjust pH: Ensure the pH of the staining solution is optimal for the dye-DNA interaction. |
| High Background Staining | 1. Excessive Incubation Time: Leaving the stain on for too long can lead to non-specific binding to other cellular components. 2. High Dye Concentration: An overly concentrated solution can increase background. 3. Inadequate Washing: Insufficient rinsing after staining can leave excess dye on the slide. 4. Tissue Properties: Some tissues may have an inherent affinity for the dye. | 1. Decrease Incubation Time: Reduce the staining duration. 2. Decrease Dye Concentration: Dilute the this compound solution. 3. Improve Washing Steps: Increase the number and duration of rinse steps with distilled water or buffer after staining. 4. Use a Blocking Step: Although less common for simple counterstains, a blocking step might help in problematic tissues. |
| Uneven Staining | 1. Incomplete Reagent Coverage: The staining solution may not have covered the entire specimen evenly. 2. Drying of the Specimen: Allowing the tissue section to dry out at any stage can lead to inconsistent staining. | 1. Ensure Full Coverage: Use a sufficient volume of staining solution to cover the entire slide. 2. Maintain Hydration: Keep the specimen hydrated throughout the staining procedure. |
| Precipitate on Tissue | 1. Old or Unfiltered Staining Solution: The dye may have precipitated out of the solution over time. | 1. Filter the Staining Solution: Use a fine-pore filter to remove any precipitate before use. 2. Prepare Fresh Solution: If filtering is ineffective, prepare a fresh batch of this compound solution. |
Quantitative Data on Incubation Times
Optimizing incubation time is critical for achieving strong, specific staining with minimal background. While specific quantitative data for this compound is limited in the literature, we can draw parallels from its close relative, Methyl Green, and general histological principles. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Point | Optimization Range | Key Considerations |
| Incubation Time | 5 minutes | 2 - 15 minutes | Shorter times for cell cultures, longer for dense tissue sections. |
| Dye Concentration | 0.1% - 0.5% (w/v) | 0.05% - 1.0% (w/v) | Higher concentrations may require shorter incubation times. |
| Temperature | Room Temperature | 4°C - 37°C | Incubation at 37°C may slightly increase staining intensity. |
Experimental Protocols
Protocol 1: Basic this compound Staining for Paraffin-Embedded Sections
This protocol is adapted from standard histological procedures for nuclear counterstaining.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in a 0.5% this compound solution for 5-10 minutes at room temperature.
-
-
Rinsing:
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate quickly through graded alcohols (95% and 100%).
-
Clear in Xylene.
-
Mount with a resinous mounting medium.
-
Protocol 2: this compound as a Counterstain in an Apoptosis Assay (Conceptual)
In an apoptosis assay where an early apoptotic marker (e.g., Annexin V-FITC, green fluorescence) and a late apoptotic/necrotic marker (e.g., Propidium Iodide, red fluorescence) are used, a far-red emitting nuclear stain would be ideal to avoid spectral overlap. If this compound is used in a brightfield context post-fluorescence imaging, the workflow would be as follows:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus.
-
Fluorescent Staining:
-
Wash cells with a suitable buffer.
-
Incubate with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol (typically 15 minutes).[6]
-
-
Fluorescence Imaging: Acquire images in the green (FITC) and red (PI) channels.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Nuclear Counterstaining:
-
Rinse with distilled water.
-
Stain with 0.5% this compound for 5 minutes.
-
-
Brightfield Imaging: Acquire brightfield images to visualize cell morphology and nuclear staining.
Visualizations
Caption: A typical workflow for using this compound as a nuclear counterstain in histology.
Caption: Conceptual workflow for distinguishing cell fate in an apoptosis assay.
References
Technical Support Center: Optimizing Indocyanine Green (ICG) Contrast for Enhanced Visualization
A Note on Terminology: This guide focuses on Indocyanine Green (ICG) , a near-infrared fluorescent dye widely used in research and clinical settings for imaging. While the term "Iodine Green" was specified, it is likely a misnomer for ICG, which is the standard agent for the applications described.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the contrast of Indocyanine Green for various visualization experiments.
Troubleshooting Guide
This section addresses common problems encountered during ICG-based imaging experiments.
Question: Why is my ICG signal weak or non-existent?
Answer: A weak or absent ICG signal can stem from several factors, from dye preparation to imaging parameters. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for weak or no ICG signal.
Question: How can I reduce high background fluorescence?
Answer: High background can obscure the specific ICG signal, leading to poor contrast. The following steps can help minimize background noise.
-
Optimize ICG Concentration and Incubation Time: Using an excessive concentration of ICG or incubating for too long can lead to non-specific binding and high background. It is crucial to titrate the ICG concentration and incubation time to find the optimal balance between signal intensity and background.
-
Washing Steps: Ensure adequate washing steps after ICG incubation to remove unbound dye. The number and duration of washes will depend on the sample type.
-
Choice of Solvent: The solvent used to dissolve and dilute ICG can impact its aggregation state and background binding. In aqueous solutions, ICG is prone to aggregation, which can affect its fluorescent properties.[1] Using solvents like ethanol or encapsulating ICG in nanoparticles can sometimes improve performance.[1][2]
-
Imaging Parameters: Adjust the gain and offset settings on your imaging system to reduce the background contribution.
-
Time-Gated Imaging: Advanced techniques like time-gated fluorescence imaging can help discriminate the ICG signal from background autofluorescence, potentially enhancing contrast by 4-5 times in thick tissues.[3][4]
Question: My ICG signal is fading quickly during imaging. What can I do?
Answer: Rapid signal loss is likely due to photobleaching, a process where the fluorescent molecule is irreversibly damaged by light exposure.[5][6]
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that still provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring an image.
-
Use Photoprotective Agents: While not always feasible depending on the application, the use of antifade reagents in the mounting medium for fixed samples can help reduce photobleaching.
-
Encapsulation: Encapsulating ICG in micelles or nanoparticles can significantly improve its stability and reduce photobleaching.[2][6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of ICG to use?
A1: The optimal ICG concentration is highly application-dependent. For in vivo imaging, doses can range from 0.05 mg/kg to 5 mg/kg.[7][8][9][10] For in vitro cell staining, concentrations can vary from 2.5 µM to 50 µM.[11] It is always recommended to perform a dose-response experiment to determine the best concentration for your specific model and imaging system.
| Application | Recommended ICG Dose/Concentration | Reference |
| Oral Cancer Imaging (Clinical) | 0.75 mg/kg | [8] |
| Lung Cancer Imaging (Clinical) | 2 mg/kg | [9][10] |
| Biliary Duct Imaging (Clinical) | 5 mg | [12] |
| Perfusion Assessment (Clinical) | 3 - 3.5 mL (2.5 mg/mL) | [13] |
| In vitro Sarcoma Cell Staining | 25 µM | [11] |
Q2: What is the best timing for ICG administration and imaging?
A2: The timing between ICG administration and imaging is critical for achieving optimal contrast. ICG is rapidly cleared from circulation, but it can be retained in tumors due to the enhanced permeability and retention (EPR) effect. The ideal imaging window is when the ICG concentration in the target tissue is high, and the background signal from the surrounding tissue has decreased.
| Application | Optimal Timing (Post-Injection) | Reference |
| Oral Cancer Imaging | 6 hours | [8] |
| Lung Cancer Imaging | 12 hours | [9][10] |
| Biliary Anatomy Visualization | 45 minutes to 7 hours | [7][12][13] |
| Tumor Imaging (General) | 12-24 hours | [9][14] |
Q3: How should I prepare and store ICG?
A3: Proper preparation and storage are crucial for maintaining the stability and fluorescence of ICG.
References
- 1. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggr… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Contrast improvement in indocyanine green fluorescence sensing in thick tissue using a time-gating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrast improvement in indocyanine green fluorescence sensing in thick tissue using a time-gating method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching Kinetics and Effect of Solvent in the Photophysical Properties of Indocyanine Green for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the image of fluorescence cholangiography using ICG: a systematic review and ex vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of indocyanine green: Optimizing tumor to normal tissue fluorescence in image-guided oral cancer surgery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aats.org [aats.org]
- 11. biorxiv.org [biorxiv.org]
- 12. A practical guide for the use of indocyanine green and methylene blue in fluorescence‐guided abdominal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isfgs.org [isfgs.org]
- 14. cdn.amegroups.cn [cdn.amegroups.cn]
Technical Support Center: Troubleshooting Iodine and Green Counterstain Staining
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak or inconsistent results with staining protocols that utilize iodine as a mordant and a green counterstain.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of iodine in this staining procedure?
A1: Iodine typically acts as a mordant in staining protocols. Its primary function is to form a complex with the primary stain, trapping it within specific cellular structures or organisms. This intensification of the primary stain's color is crucial for proper visualization. Insufficient exposure to iodine can lead to weak primary staining and subsequent poor differentiation with the counterstain.
Q2: My green counterstain is too faint. What are the possible causes?
A2: A faint green counterstain can result from several factors:
-
Insufficient incubation time: The tissue or cells may not have been exposed to the green counterstain for a sufficient duration.
-
Depleted staining solution: The counterstain solution may be old, oxidized, or depleted from repeated use.
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Excessive washing: Overly vigorous or prolonged washing steps after the counterstain can strip the stain from the tissue.
-
Inadequate dehydration: Improper dehydration of the tissue prior to clearing and mounting can affect the final appearance of the stain.
Q3: The primary stain (visualized with iodine) is weak or absent. What could be the issue?
A3: Weak or absent primary staining is a common issue that can be attributed to:
-
Inadequate primary stain incubation: The initial staining time may have been too short.
-
Expired or improperly prepared primary stain: The stain itself may be of poor quality.
-
Insufficient iodine exposure: As a mordant, iodine is critical for retaining the primary stain. Ensure the iodine solution is fresh and the incubation time is adequate. Bottles of iodine solution can lose potency over time, especially if left open.[1]
-
Over-decolorization: The decolorization step may have been too long or the decolorizing agent too harsh, stripping the primary stain-iodine complex from the target structures.
Q4: I am observing inconsistent staining across different samples or even within the same sample. What could be causing this?
A4: Inconsistent staining can be a frustrating problem. The root cause often lies in a lack of standardization in the staining protocol. Key factors to consider include:
-
Variability in tissue fixation: Inconsistent fixation times or methods can lead to differential stain uptake.
-
Differences in section thickness: Thicker sections may retain more stain, while thinner sections may appear weaker.
-
Uneven reagent application: Ensure that each slide is fully and evenly covered with each reagent for the specified time.
-
Reagent carryover: Inadequate washing between steps can lead to the contamination of subsequent reagents, affecting their performance.
Troubleshooting Guide
Weak Staining
| Observation | Potential Cause | Recommended Solution |
| Weak Primary Stain | Inadequate incubation time with the primary stain. | Increase the incubation time with the primary stain in increments of 2-5 minutes. |
| Expired or improperly stored primary stain. | Prepare a fresh solution of the primary stain. | |
| Insufficient iodine mordant step. | Ensure the iodine solution is fresh and increase the incubation time. Keep iodine bottles closed when not in use to prevent loss of potency.[1] | |
| Over-decolorization. | Reduce the time in the decolorizing agent. Monitor the decolorization process for each slide individually. | |
| Weak Green Counterstain | Insufficient incubation time with the green counterstain. | Increase the incubation time with the green counterstain. |
| Depleted or old counterstain solution. | Replace the green counterstain solution with a freshly prepared one. | |
| Excessive washing after the counterstain. | Reduce the duration and vigor of the post-counterstain washing steps. |
Inconsistent Staining
| Observation | Potential Cause | Recommended Solution |
| Variation between slides | Inconsistent timing of staining steps. | Use a timer for each step of the protocol to ensure consistency across all slides. |
| Reagent degradation during the staining run. | Use fresh reagents for each batch of slides, especially for solutions that are prone to degradation. | |
| Variation within a single slide | Uneven application of reagents. | Ensure the entire tissue section is covered with each reagent. Use a staining jar that allows for complete immersion. |
| Incomplete deparaffinization. | If using paraffin-embedded tissues, ensure complete removal of wax by using fresh xylene and adequate incubation times.[1] |
Experimental Protocols
Hypothetical Iodine and Green Counterstain Protocol (for Paraffin Sections)
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: Rinse for 5 minutes.
-
-
Primary Staining:
-
Immerse slides in the primary stain (e.g., Crystal Violet) for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Mordant Application:
-
Immerse slides in Iodine solution for 5 minutes.
-
Rinse briefly in distilled water.
-
-
Decolorization:
-
Dip slides in a decolorizing agent (e.g., 95% ethanol or an acetone-alcohol mixture) until the stain no longer runs from the section (typically 10-30 seconds). This step is critical and may require visual monitoring.
-
Immediately rinse in running tap water to stop the decolorization process.
-
-
Counterstaining:
-
Immerse slides in the Green Counterstain solution (e.g., Light Green or Methyl Green) for 2-5 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Clearing agent (e.g., Xylene): 2 changes, 3 minutes each.
-
Mount with a permanent mounting medium.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for weak or inconsistent staining results.
References
Managing pH levels for optimal Iodine Green performance
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Iodine Green. Please note that "this compound" is a less common histological dye, and much of the available data pertains to the chemically related and more widely used Indocyanine Green (ICG). The guidance provided here is based on the properties of ICG and general principles of iodine chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a histological dye used for staining chromatin and amyloid in biological specimens.[1][2][3][4] It is structurally related to methyl green and ethyl green.[1] Due to its fluorescent properties, it can be used in microscopy to provide contrast and highlight specific cellular features.[3]
Q2: What is the optimal pH for this compound performance?
A2: While specific data for this compound is limited, the performance of related compounds and the general chemistry of iodine are pH-dependent. For instance, the stability of iodine solutions is significantly affected by pH, with volatility increasing in acidic conditions (pH < 7) and the formation of other iodine species occurring in highly alkaline conditions.[5][6][7] For the related compound Indocyanine Green (ICG), a reconstituted solution has a pH of approximately 6.5.[8] It is recommended to start experiments at a near-neutral pH and optimize based on experimental outcomes.
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in water and ethanol.[1] For the related compound ICG, it is recommended to use the solution within one or two days after preparation when stored at 4°C in the dark to minimize degradation and loss of fluorescence.[9] Similar handling is advisable for this compound to ensure optimal performance.
Troubleshooting Guide
Issue 1: Poor or inconsistent staining with this compound.
-
Possible Cause: Incorrect pH of the staining solution.
-
Solution: The pH of your solution can significantly impact the charge and binding affinity of the dye. Prepare buffers at various pH levels (e.g., 6.0, 6.5, 7.0, 7.5) to determine the optimal pH for your specific application. Ensure the pH is stable throughout the staining procedure. In situations where pH levels fall below approximately 7, the formation of elemental iodine (I2) can occur in irradiated iodide solutions, which could affect staining.[7]
-
-
Possible Cause: Degradation of the dye.
-
Solution: this compound, like many fluorescent dyes, can be sensitive to light and temperature. Prepare fresh solutions for each experiment and store any stock solutions in the dark at 4°C. Based on data for the related compound ICG, a solution stored at 4°C in the dark is stable for about three days, with a 20% loss in fluorescence intensity over that period.[9]
-
Issue 2: High background staining.
-
Possible Cause: Non-specific binding of the dye.
-
Solution: Adjusting the ionic strength of your washing buffers can help reduce non-specific binding. You can also try incorporating a blocking step in your protocol before adding the this compound solution. The pH of the washing buffer can also be optimized to reduce background.
-
-
Possible Cause: Dye precipitation.
-
Solution: Ensure the dye is fully dissolved in the solvent. If you observe precipitates, filter the solution before use. The solubility of iodine-containing compounds can be pH-dependent.
-
Issue 3: No fluorescence or weak signal.
-
Possible Cause: Incorrect filter sets or imaging wavelength.
-
Possible Cause: Quenching of fluorescence.
-
Solution: High concentrations of the dye can lead to self-quenching. Try using a more dilute solution. The pH of the environment can also influence fluorescence intensity.
-
Data Summary
The following table summarizes the stability of the related compound, Indocyanine Green (ICG), under various conditions, which may provide insights into handling this compound.
| Condition | Stability | Observation | Citation |
| Diluted in water, stored at 4°C in the dark | Stable for up to 3 days | ~20% loss of fluorescence intensity | [9] |
| Incubated at 37°C in whole blood with light exposure | Stable for 5 hours | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
-
Materials:
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This compound powder
-
Distilled water or absolute ethanol
-
Phosphate-buffered saline (PBS) at desired pH
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
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In a volumetric flask, dissolve the powder in a small amount of the chosen solvent (water or ethanol).
-
Once dissolved, bring the solution to the final volume with PBS at the desired pH.
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Stir the solution for 15-20 minutes to ensure it is fully dissolved.
-
Filter the solution using a 0.22 µm syringe filter to remove any micro-precipitates.
-
Store the solution in a light-protected container at 4°C and use within 1-2 days for best results.
-
Visualizations
Caption: Workflow for optimizing the pH of this compound staining.
Caption: Factors potentially leading to this compound degradation.
References
- 1. stainsfile.com [stainsfile.com]
- 2. This compound, Hi-Cert™ [himedialabs.com]
- 3. This compound | SUDAN CHEMICAL [sudanchemical.com]
- 4. This compound | C27H35Cl2N3 | CID 9956454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inis.iaea.org [inis.iaea.org]
- 7. kns.org [kns.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indocyanine green - Wikipedia [en.wikipedia.org]
Destaining techniques for overstained Iodine Green sections
This guide provides troubleshooting advice and frequently asked questions regarding the destaining of overstained tissue sections with Iodine Green.
Troubleshooting Guide: Overstained this compound Sections
Problem: My tissue sections are too dark after this compound staining, obscuring cellular details.
This is a common issue known as overstaining. It can result from several factors, including excessive staining time, high stain concentration, or issues with tissue fixation. The goal of destaining is to selectively remove the excess stain to reveal the underlying morphology.
Q1: What are the initial steps to take when I realize my sections are overstained with this compound?
A1: Once you identify overstaining, the immediate goal is to stop the staining process and begin controlled destaining. Do not allow the slides to dry. Proceed immediately to a series of rinsing and differentiation steps.
Q2: What are the recommended solutions for destaining this compound?
A2: Based on the chemical properties of this compound, a basic aniline dye, and general histological principles, the following solutions can be used for destaining or "differentiation":
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Alcohol Series: Dehydration through a graded series of alcohols (e.g., 95% and 100% ethanol) can remove some of the excess stain.[1][2] This is a gentle method of differentiation.
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Acid Alcohol: A more active approach is to use acid alcohol (typically 0.5-1% HCl in 70% ethanol).[3][4][5][6] This solution is a common differentiating agent used in regressive staining techniques to remove excess cationic (basic) dyes from the cytoplasm, thereby increasing the contrast of the nucleus.[5][7]
Q3: How do I perform the destaining procedure?
A3: The key to successful destaining is careful microscopic monitoring.
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After staining, briefly rinse the slide in distilled water to remove excess, unbound stain.
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Immerse the slide in the chosen destaining solution (e.g., 95% ethanol or 0.5% acid alcohol) for a short period (e.g., 10-30 seconds).
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Quickly rinse the slide in water to stop the destaining process.
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Examine the section under a microscope to assess the staining intensity.
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If the section is still overstained, repeat steps 2-4. It is crucial to use short intervals for destaining to avoid complete removal of the stain.
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Once the desired level of differentiation is achieved (i.e., clear nuclear detail with minimal background staining), proceed with the subsequent steps of dehydration, clearing, and mounting.
Q4: Can I prevent overstaining in the first place?
A4: Yes, prevention is often the best approach. Consider the following:
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Optimize Staining Time: Perform a time-course experiment to determine the optimal staining duration for your specific tissue and protocol.
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Adjust Stain Concentration: If you consistently experience overstaining, consider diluting your this compound working solution.
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Use a Progressive Staining Method: In progressive staining, the tissue is left in the stain just long enough to reach the desired intensity, avoiding the need for a differentiation step.[7]
Frequently Asked Questions (FAQs)
Q5: What is the principle behind using acid alcohol for destaining?
A5: this compound is a basic (cationic) dye that binds to acidic (basophilic) tissue components, such as the nucleic acids in the cell nucleus. Acid alcohol provides an acidic environment that breaks the bonds between the dye and less acidic components, like the cytoplasm, allowing the excess dye to be washed away by the alcohol.[5][8] The more acidic nuclei will retain the dye for a longer period, allowing for selective destaining.
Q6: Will destaining affect the quality of my tissue morphology?
A6: If performed carefully and for a controlled duration, destaining should not adversely affect tissue morphology. However, prolonged exposure to harsh destaining agents, particularly strong acids, can potentially damage the tissue.[9] It is always recommended to use the mildest effective method and to monitor the process closely.
Q7: I have accidentally completely destained my section. Can it be restained?
A7: In many cases, yes. If a section has been completely destained, you can often take it back through hydration to water and repeat the staining procedure. Be aware that repeated staining and destaining can sometimes lead to a loss of tissue quality.
Quantitative Data Summary
| Destaining Agent | Composition | Speed of Action | Control | Mechanism of Action | Common Applications |
| Ethanol (95-100%) | Ethyl Alcohol | Slow to Moderate | High | Simple solvent action; removes unbound and loosely bound dye.[1][2] | Gentle differentiation of overstained sections. |
| Acid Alcohol (0.5-1%) | Hydrochloric Acid in 70% Ethanol | Moderate to Fast | Moderate | Breaks ionic bonds between basic dyes and tissue components.[5][8] | Regressive hematoxylin staining and differentiation of other basic dyes.[3][4][7] |
Experimental Protocols
Protocol 1: Destaining of Overstained this compound Sections with Acid Alcohol
This protocol describes a regressive staining approach where the tissue is intentionally overstained and then differentiated.
-
Deparaffinization and Hydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
-
-
Overstaining with this compound:
-
Immerse slides in this compound solution for a predetermined time known to cause overstaining (e.g., 10-15 minutes).
-
-
Rinsing:
-
Briefly rinse in distilled water to remove excess stain.
-
-
Differentiation:
-
Immerse in 0.5% Acid Alcohol for 10-30 seconds.
-
Quickly transfer to a container of water to stop the differentiation.
-
Examine a slide microscopically to check the degree of destaining. Nuclei should be distinct and the cytoplasm should be pale green or colorless.
-
If necessary, repeat the differentiation step in short intervals until the desired staining intensity is achieved.
-
-
Bluing (Optional but Recommended):
-
Immerse in a weak alkaline solution (e.g., Scott's Tap Water Substitute or 0.1% sodium bicarbonate) for 30-60 seconds to restore the blue color of the nuclei (if a hematoxylin counterstain was used) and to neutralize the acid.
-
Wash in running tap water for 5 minutes.
-
-
Dehydration and Clearing:
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
-
Mounting:
-
Apply a coverslip using a resinous mounting medium.
-
Visualizations
Caption: Workflow for destaining overstained this compound sections.
References
- 1. Methyl Green Counterstain Protocol | Protocols Online [protocolsonline.com]
- 2. Methyl Green Counterstain Protocol - IHC WORLD [ihcworld.com]
- 3. Acid Alcohol - Routine (H&E) and Special Stains [shop.leicabiosystems.com]
- 4. Acid Alcohol - [histo-care.com]
- 5. biognost.com [biognost.com]
- 6. Product details Chaptec [chaptec.com]
- 7. Staining Methods in Frozen Section: Best Lab Practices | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 8. youtube.com [youtube.com]
- 9. Optimizing Re-staining Techniques for the Restoration of Faded Hematoxylin and Eosin–stained Histopathology Slides: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Effect of different fixatives on Iodine Green staining quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iodine Green staining. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in histology?
This compound is a synthetic cationic dye used in histology for staining specific cellular components. It is primarily used for staining chromatin, the complex of DNA and proteins within the nucleus of eukaryotic cells.[1][2][3][4] It is also reported to stain amyloid deposits.[1][2][4] Chemically, it is a quaternary ammonium salt and is structurally related to Methyl Green.[2]
Q2: How does this compound stain chromatin?
As a cationic (positively charged) dye, this compound binds to anionic (negatively charged) molecules. The phosphate groups of the DNA backbone in chromatin are negatively charged, providing a strong electrostatic attraction for the positively charged this compound molecules. This interaction results in the characteristic green staining of the nucleus.
Q3: Is this compound a fluorescent dye?
Yes, this compound is also described as a fluorescent dye, meaning it can absorb light at one wavelength and emit it at a longer wavelength.[1] This property can be utilized in fluorescence microscopy for more sensitive detection.
Q4: Can this compound be used in combination with other stains?
Yes, this compound is often used as a counterstain in various histological staining protocols. For instance, it can be paired with other stains like Safranin in botanical preparations to differentiate between different tissue types.
Troubleshooting Guide
Weak or No Staining
Issue: The this compound staining is very faint or completely absent.
| Possible Cause | Recommended Solution |
| Improper Fixation | The choice of fixative can significantly impact staining. Over-fixation, particularly with cross-linking fixatives like formalin, can mask the binding sites for the dye. Under-fixation may lead to poor tissue preservation and loss of nuclear material. |
| Incorrect Staining pH | The pH of the this compound solution can affect its charge and ability to bind to chromatin. Ensure the pH of the staining solution is within the optimal range as specified by the protocol or manufacturer. |
| Stain Solution is Old or Depleted | Staining solutions can degrade over time or become depleted with repeated use. Prepare fresh this compound solution. |
| Insufficient Staining Time | The tissue sections may not have been incubated in the staining solution for a sufficient amount of time. Increase the staining duration. |
| Excessive Dehydration or Differentiation | Over-dehydration in alcohol after staining can extract the dye from the tissue. Similarly, excessive differentiation with acidic solutions can remove the stain. Reduce the time in dehydrating alcohols and differentiating agents. |
High Background or Non-Specific Staining
Issue: There is excessive background staining, making it difficult to distinguish the nuclei.
| Possible Cause | Recommended Solution |
| Inadequate Rinsing | Insufficient rinsing after staining can leave excess dye on the slide. Ensure thorough but gentle rinsing steps are performed. |
| Stain Precipitate | Old or improperly prepared stain solutions can form precipitates that deposit on the tissue. Filter the this compound solution before use. |
| Overstaining | The concentration of the this compound solution may be too high, or the staining time too long. Optimize by diluting the stain or reducing the incubation time. |
| Tissue is Too Thick | Thick tissue sections can trap excess stain, leading to high background. Cut thinner sections (typically 4-6 µm for paraffin-embedded tissue). |
Uneven Staining
Issue: The staining is patchy and inconsistent across the tissue section.
| Possible Cause | Recommended Solution |
| Incomplete Deparaffinization | Residual paraffin wax on the slide will prevent the aqueous this compound stain from penetrating the tissue evenly. Ensure complete removal of wax with fresh xylene or a xylene substitute. |
| Air Bubbles | Air bubbles trapped on the tissue section during staining will prevent the dye from reaching the underlying tissue. Apply the staining solution carefully to avoid bubble formation. |
| Tissue Drying Out | Allowing the tissue section to dry out at any stage of the staining process can lead to uneven staining. Keep the slides moist throughout the procedure. |
| Uneven Fixative Penetration | If the tissue was not properly fixed, there may be areas of poor preservation leading to inconsistent staining. Ensure the tissue is cut to an appropriate thickness and fixed for an adequate duration. |
Effect of Different Fixatives on this compound Staining Quality
The choice of fixative is a critical step in preparing tissues for histological staining. Different fixatives have distinct mechanisms of action that can influence the staining quality of this compound.
Formalin (10% Neutral Buffered Formalin)
-
Mechanism: Formalin is a cross-linking fixative that forms methylene bridges between proteins, preserving tissue structure well.[5]
-
Expected Effect on this compound Staining: Prolonged fixation in formalin can lead to excessive cross-linking of nuclear proteins, which may mask the phosphate groups of DNA, thereby reducing the binding of this compound and resulting in weaker staining.[5] However, for routine staining, formalin is generally an acceptable fixative.
Alcohol-Based Fixatives (e.g., Ethanol, Methanol, Carnoy's)
-
Mechanism: Alcohols are denaturing and precipitating fixatives. They work by removing water from the tissue, which denatures and precipitates proteins and nucleic acids.[6] Carnoy's fixative also contains acetic acid and chloroform.
-
Expected Effect on this compound Staining: Alcohol fixation can cause tissue shrinkage. However, by precipitating the chromatin, it may provide good access for the this compound dye to the DNA. The acetic acid in fixatives like Carnoy's can help to preserve nucleoproteins.[7]
Acetic Acid-Containing Fixatives (e.g., Bouin's Solution)
-
Mechanism: Acetic acid is a non-coagulant fixative that precipitates nucleoproteins but does not fix cytoplasmic proteins well. It is often included in compound fixatives to counteract the shrinkage caused by other agents like ethanol or picric acid.[7]
-
Expected Effect on this compound Staining: The presence of acetic acid is generally beneficial for nuclear staining as it helps to preserve the chromatin structure.[7] Therefore, fixatives containing acetic acid are likely to yield good results with this compound.
Summary of Fixative Effects (Qualitative)
| Fixative Type | Primary Mechanism | Potential Advantages for this compound Staining | Potential Disadvantages for this compound Staining |
| Formalin | Cross-linking | Good overall morphological preservation. | Masking of binding sites with prolonged fixation, potentially leading to weaker staining.[5] |
| Alcohols | Denaturation & Precipitation | Good preservation of nucleic acids; may allow for strong dye binding. | Can cause significant tissue shrinkage and hardening. |
| Acetic Acid Mixtures | Nucleoprotein Precipitation | Excellent preservation of nuclear detail.[7] | May cause tissue swelling if used alone; often part of a compound fixative. |
Experimental Protocols
General this compound Staining Protocol for Paraffin Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene or xylene substitute for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
-
Staining:
-
Immerse slides in 1% aqueous this compound solution for 5-10 minutes. (Staining time may need optimization).
-
Rinse slides briefly in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (e.g., 95% ethanol, two changes of 100% ethanol) for 2-3 minutes each.
-
Clear the sections in two changes of xylene or xylene substitute for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting logic for this compound staining.
References
- 1. This compound | East India Chemicals International Estd.1995 [eastindiachemicals.com]
- 2. stainsfile.com [stainsfile.com]
- 3. This compound, Hi-Cert™ [himedialabs.com]
- 4. This compound | C27H35Cl2N3 | CID 9956454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of Prolonged Formalin Fixation on Diagnostic Immunohistochemistry in Domestic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue fixation and the effect of molecular fixatives on downstream staining procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patholjournal.com [patholjournal.com]
Technical Support Center: Enhancing the Fluorescence Signal of Iodine Green
Disclaimer: Scientific literature contains limited specific data on the fluorescence properties and enhancement strategies for the histological dye Iodine Green (C.I. 42556). The following guide is based on established principles of fluorescence microscopy and spectroscopy applicable to many organic dyes. Researchers should use this information as a starting point for empirical optimization of their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties? this compound is a green, water-soluble triphenylmethane dye.[1][2] It is structurally related to methyl green and ethyl green and has been historically used as a histological stain for chromatin and amyloid.[1][2][3] Its Colour Index (C.I.) number is 42556.[2] Basic reported properties include solubility in water and ethanol and an approximate absorption maximum around 630 nm.[2]
Q2: My this compound signal is very weak. What are the most common causes? Weak fluorescence signals from organic dyes can stem from several factors:
-
Low Quantum Yield: The intrinsic efficiency of the dye in converting absorbed light into emitted light might be low. The fluorescence quantum yield is influenced by the dye's molecular structure and its immediate environment.[4]
-
Photobleaching: The dye molecule can be photochemically destroyed upon exposure to excitation light, leading to a permanent loss of fluorescence.[5][6]
-
Aggregation-Induced Quenching (AIQ): At high concentrations, dye molecules can form aggregates that are non-fluorescent or weakly fluorescent. This is a common issue with organic dyes in aqueous solutions.[7]
-
Suboptimal Environment: Factors such as solvent polarity, pH, and the presence of quenching agents can significantly reduce fluorescence intensity.[4]
-
Incorrect Filter Sets: The excitation and emission filters on the microscope may not be well-matched to the spectral properties of this compound.
Q3: What is photobleaching and how can I minimize it? Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[5][6] To minimize photobleaching:
-
Reduce Exposure Time: Limit the sample's exposure to the excitation light. Find the region of interest using lower light intensity or transmitted light before capturing the fluorescence image.[5]
-
Lower Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a usable signal. Neutral density filters can be used to attenuate the light source.[5]
-
Use Antifade Mounting Media: For fixed samples, use a commercially available mounting medium containing antifade reagents (e.g., p-phenylenediamine, n-propyl gallate). These reagents scavenge free radicals that contribute to the photobleaching process.[5]
-
Choose More Photostable Dyes: If photobleaching remains a persistent issue, consider if an alternative, more photostable dye is suitable for your application.[5]
Q4: Can the solvent I use affect the fluorescence signal? Yes, the solvent can have a profound impact on a dye's fluorescence. Polarity, viscosity, and pH of the solvent can alter the dye's electronic states and influence the rates of non-radiative decay pathways that compete with fluorescence.[4] For instance, many dyes exhibit higher fluorescence quantum yields in more viscous or less polar environments. It is crucial to empirically test different buffer systems and solvents to find the optimal conditions for your experiment.
Troubleshooting Guide
| Problem | Question | Possible Cause & Solution |
| Weak or No Signal | Is my dye concentration correct? | Cause: The concentration may be too low, or too high, leading to aggregation-induced quenching.[7] Solution: Perform a concentration titration series to find the optimal staining concentration that maximizes signal without causing aggregation. |
| Are my microscope settings optimal? | Cause: Incorrect filter sets, low detector gain, or insufficient excitation power. Solution: Ensure your excitation and emission filters are appropriate for a dye absorbing around 630 nm. Increase detector gain or exposure time, but be mindful of increasing background noise and photobleaching. | |
| Is the mounting medium or buffer quenching the signal? | Cause: Some media or buffer components can act as quenching agents. The pH may be suboptimal.[4] Solution: Test different mounting media and buffer formulations. Check the pH of your solution, as the fluorescence of many dyes is pH-dependent. | |
| Signal Fades Quickly | Am I exposing the sample to too much light? | Cause: Aggressive imaging conditions are causing rapid photobleaching.[5][6] Solution: Reduce excitation light intensity using neutral density filters. Minimize exposure time by using more sensitive camera settings or by acquiring images only when necessary. Use an antifade reagent in your mounting medium.[5] |
| High Background | Is there non-specific binding of the dye? | Cause: The dye may be binding to cellular components or surfaces other than the target of interest. Solution: Optimize the staining protocol. Include additional wash steps. Consider using a blocking agent appropriate for your sample type. |
| Is the sample exhibiting autofluorescence? | Cause: Biological samples often contain endogenous molecules (e.g., NADH, flavins) that fluoresce, obscuring the signal. Solution: Use spectral imaging and linear unmixing if available. Select filter sets that maximize the signal-to-autofluorescence ratio. In some cases, pre-treating the sample can reduce autofluorescence. |
Data Presentation
Table 1: Illustrative Effects of Environmental Factors on Dye Fluorescence
| Parameter | Condition A | Condition B | Expected Impact on Fluorescence | Rationale |
| Solvent | Water (High Polarity) | Glycerol (High Viscosity) | Signal may be stronger in Condition B. | Increased viscosity restricts molecular vibrations that lead to non-radiative energy loss, potentially increasing the quantum yield. |
| Concentration | 10 µM | 1 µM | Signal may be stronger and more stable in Condition B. | Higher concentrations can lead to the formation of non-fluorescent aggregates (dimers, etc.), which quenches the overall signal.[7] |
| pH | pH 5.0 | pH 7.4 | Varies by dye. | The protonation state of a dye can significantly alter its electronic structure and thus its absorption and fluorescence properties. |
| Additives | No Antifade Reagent | With Antifade Reagent | Signal will be more stable (less photobleaching) in Condition B. | Antifade reagents reduce the rate of photochemical destruction of the fluorophore during imaging.[5] |
Experimental Protocols
Protocol: Optimizing Staining Concentration to Minimize Aggregation-Induced Quenching
This protocol provides a general workflow to determine the optimal concentration of a fluorescent dye for staining fixed cells, aiming to maximize the signal-to-background ratio while avoiding aggregation-induced quenching.
-
Prepare a Dye Stock Solution: Prepare a 1 mM stock solution of this compound in an appropriate solvent (e.g., distilled water or ethanol).
-
Prepare Serial Dilutions: Create a series of working solutions from the stock solution, ranging from 100 nM to 20 µM (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, 20 µM) in your chosen staining buffer (e.g., PBS).
-
Sample Preparation: Prepare identical fixed and permeabilized cell samples on coverslips or in a multi-well plate.
-
Staining: Incubate the samples with each concentration of the this compound working solution for a standardized period (e.g., 30 minutes) at room temperature, protected from light.
-
Washing: Wash all samples three times with the staining buffer to remove unbound dye.
-
Mounting: Mount the coverslips using an antifade mounting medium.
-
Imaging:
-
Image all samples using identical microscope settings (e.g., excitation intensity, exposure time, detector gain).
-
Use a filter set appropriate for this compound (Excitation ~610-630 nm, Emission >650 nm).
-
Capture images from several representative fields of view for each concentration.
-
-
Analysis:
-
Quantify the mean fluorescence intensity of the stained structures and a background region for each image.
-
Calculate the signal-to-background ratio for each concentration.
-
Plot the signal intensity versus dye concentration. An optimal concentration will show a high signal that plateaus or decreases at higher concentrations (indicating quenching). The best concentration is typically the lowest one in the plateau region that provides a strong signal-to-background ratio.
-
Visualizations
Caption: A workflow for troubleshooting weak fluorescence signals.
References
- 1. Halogen bond triggered aggregation induced emission in an iodinated cyanine dye for ultra sensitive detection of Ag nanoparticles in tap water and agricultural wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stainsfile.com [stainsfile.com]
- 3. This compound | SUDAN CHEMICAL [sudanchemical.com]
- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. ATTO-TEC GmbH - Dye-Aggregation [atto-tec.com]
Validation & Comparative
A Comparative Guide to Iodine Green and Methyl Green for Chromatin Staining
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Both Iodine Green and Methyl Green are cationic dyes that bind to the negatively charged phosphate groups of DNA in chromatin. Their structural similarity suggests a comparable staining mechanism. However, subtle differences in their molecular structure, such as the additional methyl group in this compound, may influence their binding affinity, stability, and spectral properties.
| Property | This compound | Methyl Green |
| Chemical Class | Triarylmethane | Triarylmethane |
| C.I. Number | 42556[1] | 42585 |
| Molecular Formula | C27H35Cl2N3[1][2] | C26H33Cl2N3 |
| Molecular Weight | 472.5 g/mol [1] | 458.47 g/mol |
| Solubility | Soluble in water and ethanol[1][3] | Soluble in water |
| Color | Green[1] | Green |
| Chromatin Staining | Yes[1][2][4][5][6] | Yes |
| Other Applications | Stains amyloid red[1] | Used in Methyl Green-Pyronin stain to differentiate DNA and RNA[7][8] |
Performance and Staining Characteristics
Methyl Green is a well-characterized stain for DNA and is widely used in histology and cytochemistry. It exhibits a specific affinity for the major groove of DNA[9]. One of the notable characteristics of Methyl Green is its use in the classic Unna-Pappenheim stain, in conjunction with pyronin, to differentiate between DNA (staining green to blue-green) and RNA (staining red)[7]. Recent studies have also explored its fluorescent properties, revealing that when bound to DNA, it can be excited by red light and emits in the far-red spectrum, making it suitable for fluorescence microscopy[9][10]. A common issue with commercial Methyl Green preparations is contamination with Crystal Violet, which can be removed by chloroform extraction.
This compound is described as being closely related to Methyl Green, with the suggestion of similar staining characteristics[1]. It has been noted for its use in staining chromatin[1][2][4][5][6]. However, a significant drawback mentioned in older literature is the instability of preparations made with this compound. This lack of stability could be a major limiting factor for its routine use in a research setting compared to the more established Methyl Green.
Due to the absence of direct comparative studies, quantitative data on staining intensity, specificity, and photostability of this compound versus Methyl Green is not available.
Experimental Protocols
Methyl Green Staining Protocol for Paraffin Sections
This protocol is a standard method for using Methyl Green as a nuclear counterstain.
Reagents:
-
0.5% Methyl Green solution (aqueous)
-
Distilled water
-
95% Alcohol
-
100% Alcohol
-
Xylene or xylene substitute
-
Resinous mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in 0.5% Methyl Green solution for 5 minutes at room temperature. For a potentially stronger stain, the temperature can be increased to 60°C.
-
Rinse the sections in distilled water. At this stage, the sections may appear blue.
-
Quickly dehydrate the sections through one change of 95% alcohol (approximately 10 dips). The sections should turn green. It is important to note that alcohol can remove some of the stain.
-
Complete dehydration with two changes of 100% alcohol (10 dips each).
-
Clear the sections in xylene or a xylene substitute.
-
Mount with a resinous mounting medium.
Expected Results:
-
Cell nuclei (chromatin): Green
Note on Purification: Commercial Methyl Green is often contaminated with Crystal Violet. To purify, dissolve the Methyl Green in water and extract with chloroform until the chloroform layer is colorless.
Visualizing the Staining Mechanism and a Proposed Comparative Workflow
Chromatin Staining Mechanism
The following diagram illustrates the general mechanism by which cationic dyes like this compound and Methyl Green are thought to interact with chromatin.
Proposed Experimental Workflow for Comparison
For researchers wishing to conduct a direct comparison, the following workflow is proposed.
Conclusion
Methyl Green is a well-established and reliable stain for chromatin, with extensive literature supporting its use and well-defined protocols. Its fluorescent properties also offer advantages for modern imaging techniques. This compound, while structurally similar and capable of staining chromatin, appears to be less commonly used, with a significant concern regarding the stability of its staining solutions.
For researchers requiring a dependable and well-documented chromatin stain, Methyl Green is the recommended choice. Further investigation into the properties and staining characteristics of this compound, particularly its stability and specificity, would be necessary to validate it as a viable alternative to Methyl Green for routine chromatin staining. This guide serves as a starting point for understanding the current knowledge of these two dyes and highlights the need for direct comparative studies to fully elucidate their respective advantages and disadvantages.
References
- 1. stainsfile.com [stainsfile.com]
- 2. This compound | C27H35Cl2N3 | CID 9956454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. This compound | SUDAN CHEMICAL [sudanchemical.com]
- 5. This compound, Hi-Cert™ [himedialabs.com]
- 6. This compound | East India Chemicals International Estd.1995 [eastindiachemicals.com]
- 7. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Counterstains in Masson's Trichrome: Iodine Green vs. Light Green SF Yellowish
For Researchers, Scientists, and Drug Development Professionals
In the realm of histological staining, Masson's Trichrome stands as a cornerstone technique for differentiating cellular and extracellular components, particularly collagen. The choice of the green counterstain is critical for achieving optimal contrast and reliable, reproducible results. This guide provides an objective comparison of two such counterstains: the traditional Light Green SF Yellowish and the less common Iodine Green. This analysis is based on available data and established histological principles to aid researchers in selecting the appropriate reagent for their specific needs.
At a Glance: this compound vs. Light Green SF Yellowish
| Feature | This compound | Light Green SF Yellowish |
| Primary Application | Staining of chromatin and amyloid[1][2] | Standard counterstain for collagen in Masson's Trichrome[3][4] |
| Staining Color | Green[1] | Green |
| Chemical Relationship | Closely related to methyl green and ethyl green[1] | A triarylmethane dye |
| Photostability | Data not widely available | Prone to fading[3][4] |
| Common Usage | Not commonly used in human histotechnology[1] | Widely used, especially in North America[3][4] |
| Alternative | - | Fast Green FCF (more brilliant and less prone to fading)[3] |
Performance and Application Insights
Light Green SF Yellowish has long been the standard green dye for collagen in Masson's Trichrome staining protocols in North America[3][4]. Its utility is well-documented, providing a vibrant green contrast to the red-stained muscle and cytoplasm, and the dark nuclei. However, a significant drawback of Light Green SF Yellowish is its propensity to fade over time, which can be a considerable issue for archival slides or for studies requiring long-term review. For applications where photostability is paramount, an alternative such as Fast Green FCF is often recommended due to its more brilliant color and greater resistance to fading[3].
This compound , on the other hand, is less established in the context of Masson's Trichrome. Its primary documented uses in histology are for the staining of chromatin and amyloid, where it can produce a red coloration with the latter[1][2]. It is structurally related to other histological dyes like methyl green and ethyl green[1]. While its green color suggests potential as a counterstain for collagen, there is a lack of published, peer-reviewed studies directly comparing its performance to Light Green SF Yellowish in a Masson's Trichrome protocol. Its photostability and specific binding affinity for collagen in a trichrome sequence are not well-characterized in the available literature.
Experimental Protocols
Below is a standard experimental protocol for Masson's Trichrome staining, which traditionally utilizes Light Green SF Yellowish. Due to the limited information on this compound in this specific application, a hypothetical adaptation of the protocol is provided for researchers wishing to explore its potential.
Masson's Trichrome Staining Protocol (with Light Green SF Yellowish)
This protocol is a common variation of the Masson's Trichrome stain.
Reagents:
-
Bouin's Solution
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Light Green SF Yellowish Solution (0.2g in 100ml distilled water with 0.2ml glacial acetic acid)
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
-
Rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in Light Green SF Yellowish solution for 5 minutes.
-
Differentiate briefly in 1% acetic acid solution for 1 minute.
-
Dehydrate quickly through graded alcohols.
-
Clear in xylene and mount.
Hypothetical Adaptation for this compound
For researchers investigating this compound as a substitute, the following adaptation can be considered, though optimization will be necessary.
Reagents:
-
All reagents from the standard protocol, with Light Green SF Yellowish being replaced by an this compound solution. The optimal concentration for the this compound solution would need to be determined empirically, starting with a concentration similar to that of Light Green SF Yellowish (e.g., 0.2% in acidified water).
Procedure:
The procedure would follow the same steps as the standard protocol, with the substitution of the Light Green SF Yellowish solution with the prepared this compound solution in step 9. Incubation time in the this compound solution may require adjustment to achieve desired staining intensity and contrast.
Logical Workflow of Masson's Trichrome Staining
The following diagram illustrates the sequential steps and the underlying principles of the Masson's Trichrome staining method.
Signaling Pathway of Differential Staining in Masson's Trichrome
The differential staining achieved with Masson's Trichrome is based on the molecular size and charge of the dyes, as well as the permeability of the tissue components.
References
A Researcher's Guide to Quality Control of Iodine Green Histological Stain
For researchers, scientists, and drug development professionals, the consistency and reliability of histological staining are paramount to accurate morphological interpretation. This guide provides a comprehensive comparison of quality control procedures for Iodine Green and its common alternatives, offering detailed experimental protocols and data presentation to ensure reproducible results in your laboratory.
Comparative Overview of Green Counterstains
This compound, a basic triarylmethane dye (C.I. 42556), is utilized in histology for staining chromatin and amyloid.[1][2] Its performance, however, can be influenced by dye purity and content, necessitating robust quality control. This section compares this compound with two common alternatives, Light Green SF Yellowish and Fast Green FCF, across key quality control parameters.
Table 1: Quality Control Parameter Comparison for Green Histological Stains
| Parameter | This compound | Light Green SF Yellowish | Fast Green FCF |
| Chemical Class | Triarylmethane | Triarylmethane | Triarylmethane |
| C.I. Number | 42556 | 42095[1] | 42053 |
| Typical Application | Chromatin, Amyloid[1][2] | Collagen, General Counterstain[1] | Collagen, General Counterstain |
| Solubility | Good in water and ethanol[1] | Soluble in water and ethanol[1] | Soluble in water and ethanol |
| Fading Tendency | Data not readily available | Prone to fading[1] | More resistant to fading than Light Green SF[1] |
| Typical QC Tests | Spectrophotometry, TLC, Staining Performance | Spectrophotometry, TLC, Staining Performance | Spectrophotometry, TLC, Staining Performance |
Experimental Protocols for Quality Control
To ensure the reliability of your staining results, a series of quality control tests should be performed on each new batch of this compound and its alternatives.
Spectrophotometric Analysis for Dye Content
This protocol determines the concentration of the active dye molecule in the stain powder.
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh 10 mg of a certified reference standard for the dye.
-
Dissolve the standard in 100 mL of distilled water to create a 100 µg/mL stock solution.
-
Prepare a series of dilutions (e.g., 1, 2, 5, 10, and 20 µg/mL) from the stock solution.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the test dye powder.
-
Dissolve in 100 mL of distilled water.
-
Dilute to a concentration within the range of the standard curve.
-
-
Measurement:
-
Using a spectrophotometer, measure the absorbance of the standard solutions and the sample solution at the dye's maximum absorbance wavelength (λmax). For Light Green SF Yellowish, the λmax is approximately 630 nm.[1][3] The λmax for this compound should be experimentally determined but is expected to be in a similar range.
-
-
Calculation:
-
Plot a standard curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample solution from the standard curve.
-
Calculate the percentage of dye content in the test powder.
-
Thin-Layer Chromatography (TLC) for Purity Assessment
TLC is a crucial technique to identify the presence of colored impurities in the dye powder.
Protocol:
-
Plate Preparation:
-
Use a pre-coated silica gel TLC plate.
-
With a pencil, lightly draw a starting line approximately 1 cm from the bottom of the plate.
-
-
Sample Application:
-
Dissolve a small amount of the dye powder in a suitable solvent (e.g., ethanol).
-
Using a capillary tube, spot a small amount of the dissolved dye onto the starting line.
-
Allow the spot to dry completely.
-
-
Development:
-
Prepare a developing chamber with an appropriate solvent system (e.g., a mixture of butanol, acetic acid, and water).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Analysis:
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry.
-
Observe the number and color of the separated spots. A pure dye should ideally show a single spot. The presence of multiple spots indicates impurities.
-
Staining Performance Evaluation
This is the ultimate test of a histological stain's quality, assessing its ability to correctly and consistently stain target tissue components.
Protocol:
-
Tissue Preparation:
-
Use standardized, well-fixed control tissue sections (e.g., tonsil for nuclear detail, intestine for cytoplasmic and connective tissue staining).
-
-
Staining Procedure:
-
Prepare a working solution of the test dye at a standard concentration.
-
Follow a documented, standardized staining protocol. For a green counterstain, this would typically follow an immunohistochemical or other primary staining procedure.
-
A typical Methyl Green counterstaining protocol involves a 5-minute incubation at room temperature.[3] A similar duration can be used as a starting point for this compound.
-
-
Evaluation:
-
Microscopically examine the stained slides.
-
Assess the staining intensity, specificity (i.e., does it stain the intended structures?), and clarity.
-
Compare the results to a slide stained with a previously validated, "gold standard" batch of the same dye.
-
Evaluate for any non-specific background staining.
-
Visualizing Quality Control Workflows
The following diagrams illustrate the logical flow of the quality control process and the comparative evaluation of this compound.
By implementing these standardized quality control procedures, researchers can ensure the consistency and reliability of their histological staining, leading to more accurate and reproducible experimental outcomes.
References
A Comparative Guide to Green Counterstains: Highlighting the Position of Iodine Green
In the realm of histological staining, counterstains are indispensable for providing contrast to the primary stain, thereby allowing for the clear visualization of tissue architecture and cellular details. While a variety of colors are employed, green counterstains are particularly valuable in immunohistochemistry (IHC) and other specialized staining techniques, especially when a brown or red primary stain is used. This guide provides a comparative overview of Iodine Green against two other common green counterstains, Methyl Green and Fast Green FCF, with a focus on their properties, performance, and applications in research and drug development.
Quantitative Data Summary
Due to the scarcity of direct comparative studies, a quantitative comparison is challenging. The following table summarizes the key qualitative and known characteristics of the three green counterstains.
| Feature | This compound | Methyl Green | Fast Green FCF |
| Target Specificity | Primarily stains chromatin (DNA). Also reported to stain amyloid. | Highly specific for DNA; stains cell nuclei. | Primarily stains collagen and cytoplasm. Can also stain nuclei to some extent. |
| Color | Green | Green to blue-green | Bright green |
| Mechanism of Action | Likely electrostatic interaction with the phosphate backbone of DNA, similar to Methyl Green. | A cationic dye that binds electrostatically to the negatively charged phosphate groups of DNA. | An anionic dye that binds to positively charged proteins like collagen. |
| Primary Application | Nuclear counterstain, amyloid staining. | Nuclear counterstain in histology and IHC. Used in the Methyl Green-Pyronin method to differentiate DNA and RNA. | Counterstain in trichrome staining methods (e.g., Masson's Trichrome) to differentiate collagen from muscle. Cytoplasmic counterstain. |
| Reported Advantages | Potential for fluorescent properties, though not well-characterized in histology. | High specificity for DNA, providing crisp nuclear staining. Good contrast with red and brown stains like DAB. | Excellent for staining collagen, providing a vibrant and stable green color. Less likely to fade compared to other green dyes like Light Green SF. |
| Reported Disadvantages | Not commonly used, leading to a lack of established protocols and comparative data. Potential for batch-to-batch variability. | Can be susceptible to fading, especially with prolonged exposure to light. Staining intensity can be influenced by fixation and pH. | Not as specific for nuclei as Methyl Green. Staining can be less intense in decalcified tissues. |
Experimental Protocols
Methyl Green Staining Protocol (for Paraffin Sections)
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through descending grades of alcohol: 100% (2 changes, 2 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate sections in 0.5% Methyl Green solution (in 0.1 M acetate buffer, pH 4.2) for 5-10 minutes.
-
Note: Staining time may need optimization depending on the tissue and fixation method.
-
-
Rinsing and Dehydration:
-
Briefly rinse in distilled water.
-
Dehydrate rapidly through ascending grades of alcohol: 95% (10 dips), 100% (2 changes, 10 dips each).
-
Note: Alcohol rinses can remove some of the stain, so this step should be performed quickly.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results: Nuclei will be stained green to blue-green.
Fast Green FCF Staining Protocol (as part of Masson's Trichrome)
This protocol describes the use of Fast Green FCF as a counterstain in a typical trichrome staining procedure.
-
Deparaffinization and Rehydration:
-
As described in the Methyl Green protocol.
-
-
Mordanting and Nuclear Staining:
-
Mordant in Bouin's solution overnight at room temperature or for 1 hour at 56°C.
-
Rinse in running tap water until the yellow color disappears.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
-
Cytoplasmic Staining:
-
Stain with Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in distilled water.
-
-
Differentiation and Collagen Staining:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in 2.5% Fast Green FCF solution for 5 minutes.
-
-
Dehydration, Clearing, and Mounting:
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate through ascending grades of alcohol.
-
Clear in xylene and mount.
-
Expected Results: Nuclei will be black, cytoplasm and muscle red, and collagen green.
Mandatory Visualizations
Diagram of a General Histological Counterstaining Workflow
A generalized workflow for histological staining, including the counterstaining step.
Diagram of Nuclear Staining by Cationic Dyes
Theoretical pathway of nuclear staining by cationic green dyes like this compound and Methyl Green.
Comparative Analysis of Iodine Green and Fast Green FCF in Plant Science: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in plant science, the selection of appropriate histological stains is paramount for accurate tissue and cellular analysis. This guide provides a comparative analysis of two green counterstains, Iodine Green and Fast Green FCF, detailing their properties, performance, and experimental protocols to aid in making an informed choice for specific research applications.
While both are triarylmethane dyes, their prevalence and documentation in contemporary plant science differ significantly. Fast Green FCF is a widely adopted and well-characterized stain, particularly as a counterstain for Safranin O. In contrast, this compound is a more historical stain with limited recent documentation and established protocols for plant tissue applications.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear comparison, the following table summarizes the key properties and applications of this compound and Fast Green FCF in plant science.
| Feature | This compound | Fast Green FCF |
| C.I. Number | 42556[1] | 42053[2] |
| Dye Class | Triarylmethane[1] | Triarylmethane[2] |
| Primary Staining Targets | Historically used for chromatin and amyloid.[1][3] | Primarily stains cytoplasm and cellulosic (non-lignified) cell walls.[4] |
| Common Applications in Plant Science | Not commonly used; specific protocols for plant tissues are not readily available in modern literature. | Widely used as a counterstain with Safranin O to differentiate between lignified and non-lignified tissues.[2][4][5] |
| Solubility | Soluble in water and ethanol. | Soluble in water and ethanol.[3] |
| Color | Green[1] | Brilliant Green[3] |
| Fading | Data not readily available. | More brilliant and less likely to fade compared to Light Green SF.[3] |
Experimental Protocols: Staining with Fast Green FCF
Given the extensive documentation for Fast Green FCF, a detailed and reliable protocol for its use in conjunction with Safranin O for plant tissue staining is provided below. Due to the scarcity of modern, validated protocols for this compound in plant science, a comparable experimental methodology cannot be detailed.
Safranin O and Fast Green FCF Staining Protocol for Plant Tissues
This differential staining technique is a cornerstone of plant histology, allowing for the clear visualization of lignified and non-lignified tissues.
Materials:
-
Fixed and paraffin-embedded plant tissue sections on microscope slides
-
Xylene or a suitable clearing agent
-
Ethanol series (100%, 95%, 70%, 50%)
-
Safranin O solution (1% w/v in 50% ethanol)
-
Fast Green FCF solution (0.5% w/v in 95% ethanol)
-
Acidified alcohol (e.g., 0.5% HCl in 70% ethanol) for differentiation
-
Distilled water
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Hydrate the sections by passing them through a graded series of ethanol (100%, 95%, 70%, 50%) for 2-3 minutes at each concentration, followed by a final rinse in distilled water.
-
-
Primary Staining:
-
Differentiation:
-
Counterstaining:
-
Dehydration and Mounting:
-
Rinse excess Fast Green with a clearing solution.
-
Dehydrate rapidly through two changes of 100% ethanol.
-
Clear the sections in two changes of xylene.
-
Mount with a suitable mounting medium and coverslip.
-
Mandatory Visualization
Workflow for Differential Staining of Plant Tissue
The following diagram outlines the sequential steps involved in the Safranin O and Fast Green FCF staining procedure, a common workflow in plant histology.
A flowchart illustrating the major stages of the Safranin O and Fast Green FCF staining protocol.
Conclusion and Recommendation
For contemporary plant science research, Fast Green FCF stands out as the more practical and reliable choice. Its efficacy as a counterstain for Safranin O is well-established, producing vibrant and stable differential staining of plant tissues. The abundance of detailed protocols and its consistent performance make it a staple in plant histology laboratories.
This compound , on the other hand, appears to be a relic of historical staining techniques with insufficient modern documentation for its application in plant science. Researchers would face significant challenges in optimizing a protocol for its use, with uncertain outcomes. Therefore, for routine and advanced histological studies in plants, Fast Green FCF is the recommended green counterstain.
References
A Comparative Guide to Cellular Stains: The Historical Perspective of Iodine Green versus Modern Fluorescent Probes
In the landscape of cellular imaging, the choice of staining agent is paramount to achieving clear, specific, and reliable results. This guide provides a comparative analysis of Iodine Green, a traditional histological stain, and SYTOX Green, a contemporary fluorescent nucleic acid stain. While both are utilized to visualize cellular components, their mechanisms, specificity, and applications differ significantly, reflecting the evolution of imaging technologies. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of cellular staining methodologies.
Overview of Staining Agents
This compound is a cationic triphenylmethane dye historically used in histology for staining chromatin and amyloid deposits.[1][2] As a classical stain, its utility is primarily for fixed tissues, where it imparts a green color to target structures, observable under a standard light microscope. Its mechanism relies on electrostatic interactions between the positively charged dye molecules and negatively charged cellular components, such as the phosphate backbone of DNA in chromatin.[3]
SYTOX Green is a high-affinity cyanine dye that is a cornerstone of modern cell biology for identifying dead cells.[4][5] This stain cannot penetrate the intact plasma membrane of live cells. However, in cells with compromised membranes—a hallmark of cell death—SYTOX Green enters, binds to nucleic acids, and exhibits a dramatic increase in fluorescence (over 500-fold), emitting a bright green signal upon excitation.[5][6]
Comparison of Cellular Staining Properties
The selection of a cellular stain is dictated by the experimental context, including the cell state (live or fixed), the target molecule, and the imaging modality. The following table summarizes the key characteristics of this compound and SYTOX Green, offering a direct comparison for researchers.
| Feature | This compound | SYTOX Green |
| Stain Type | Histological Colorimetric Stain | Fluorescent Nucleic Acid Stain |
| Primary Target | Chromatin, Amyloid[2][3] | Nucleic Acids (DNA and RNA)[4] |
| Mechanism of Action | Electrostatic interaction with negatively charged molecules (e.g., DNA phosphate backbone)[3] | Intercalation and binding to nucleic acids[7] |
| Cell Permeability | Permeant to fixed and permeabilized cells | Impermeant to live cells; permeant to dead or membrane-compromised cells[4] |
| Visualization Method | Bright-field microscopy | Fluorescence microscopy, flow cytometry[6] |
| Primary Application | Staining of fixed tissue sections for anatomical studies[8] | Dead cell indicator in viability and apoptosis assays[6][9] |
| Known Cross-Reactivity | Can stain other anionic components like mucin and cartilage[10] | Can bind to mitochondrial DNA in fixed and permeabilized cells, leading to cytoplasmic signal[11] |
Experimental Methodologies
General Protocol for Histological Staining with this compound
The application of this compound typically follows standard histological procedures involving fixation, sectioning, and staining of tissues.
-
Fixation: Tissue samples are fixed, commonly with agents like ethanol and acetic acid, to preserve cellular structure.[8]
-
Sectioning: The fixed tissue is sectioned into thin slices using a microtome.
-
Staining: Sections are hydrated and then immersed in an aqueous solution of this compound. Staining times can vary from a few seconds to several minutes.[8]
-
Dehydration and Mounting: After staining, the sections are dehydrated through a series of alcohol washes, cleared, and mounted on a microscope slide with a mounting medium.
Protocol for Dead Cell Staining with SYTOX Green in Cultured Cells
This protocol is a standard procedure for assessing cell viability in a population of cultured cells.
-
Cell Preparation: Culture cells under desired experimental conditions.
-
Staining Solution Preparation: Prepare a working solution of SYTOX Green stain by diluting the stock solution in a phosphate-free buffer, such as Hank's Balanced Salt Solution. A typical concentration ranges from 10 nM to 1 µM.[12]
-
Incubation: Add the SYTOX Green staining solution directly to the cell culture and incubate for 15-30 minutes at room temperature, protected from light.[12]
-
Imaging: Without washing, image the cells directly using a fluorescence microscope equipped with a standard fluorescein filter set (excitation ~488 nm, emission ~523 nm).[5] Live cells will show minimal fluorescence, while dead cells will exhibit bright green nuclei.
Visualization of Experimental Workflow
A critical aspect of employing any cellular probe is the validation of its specificity. The following diagram illustrates a generalized workflow for assessing the cross-reactivity of a cellular stain.
Caption: Workflow for evaluating the specificity of a cellular probe.
Conclusion
The comparison between this compound and SYTOX Green highlights a significant technological shift in cellular biology. This compound, a relic of classical histology, provides broad anatomical context in fixed tissues but with limited molecular specificity. In contrast, SYTOX Green offers high-fidelity, mechanism-based insights into cellular processes like viability in living cell populations. For researchers and professionals in drug development, understanding the principles and limitations of both historical and modern staining reagents is crucial for designing robust experiments and accurately interpreting cellular imaging data. The choice of probe should be meticulously aligned with the scientific question at hand, with careful consideration of its potential for cross-reactivity with unintended cellular components.
References
- 1. stainsfile.com [stainsfile.com]
- 2. This compound, Hi-Cert™ [himedialabs.com]
- 3. This compound | 33231-00-4 | Benchchem [benchchem.com]
- 4. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. SYTOX Green stain | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. takara.co.kr [takara.co.kr]
- 7. biocompare.com [biocompare.com]
- 8. Immunolocalization of cyclotides in plant cells, tissues and organ supports their role in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Evaluating the Specificity of Iodine Green for Nuclear Staining: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification and visualization of cellular nuclei are fundamental to a vast array of experimental workflows. The choice of a nuclear stain can significantly impact the accuracy and clarity of results. This guide provides an objective comparison of Iodine Green and other common nuclear stains, supported by experimental data and detailed protocols.
While specific quantitative performance data for this compound as a fluorescent nuclear stain is not extensively documented in readily available literature, its close structural relationship to Methyl Green allows for a comparative analysis based on the well-characterized properties of Methyl Green and other widely used nuclear dyes. This compound is a histological dye known to stain chromatin.[1]
Comparative Analysis of Nuclear Stains
To facilitate an informed decision, the following table summarizes the key characteristics of Methyl Green (as a proxy for this compound) and three other commonly used nuclear stains: DAPI, Hoechst 33342, and Propidium Iodide.
| Feature | Methyl Green (for this compound) | DAPI | Hoechst 33342 | Propidium Iodide (PI) |
| Mechanism of Action | Binds to the major groove of DNA.[2][3] | Binds to the minor groove of A-T rich DNA.[4][5] | Binds to the minor groove of A-T rich DNA.[6][7] | Intercalates into the DNA double helix.[8][9][10] |
| Excitation Max (nm) | 633 (when bound to DNA)[2][3] | ~358[4] | ~350[11] | 535 (when bound to DNA)[8][9] |
| Emission Max (nm) | 677 (when bound to DNA)[2][3] | ~461[4] | ~461[6][11] | 617 (when bound to DNA)[8][9] |
| Cell Permeability | Cell-permeant | Cell-permeant (less efficient in live cells).[12][13] | Cell-permeant.[6][14] | Cell-impermeant (stains dead cells).[8] |
| Specificity | High specificity for DNA over RNA.[15] | Preferentially binds to double-stranded DNA. | Binds to double-stranded DNA. | Binds to both DNA and RNA.[9][10] |
| Photostability | Reported to be resistant to photobleaching.[3][15] | Subject to photobleaching and photoconversion.[16][17] | Subject to photobleaching and photoconversion.[16][17] | Generally good photostability. |
| Cytotoxicity | Generally low toxicity.[15] | Can be toxic to cells over time. | Less toxic than DAPI for live-cell imaging.[7] | Not applicable for live cell staining. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for nuclear staining using the discussed dyes. Optimization for specific cell types and experimental conditions is recommended.
General Protocol for Nuclear Staining of Adherent Cells
-
Cell Culture: Plate cells on a suitable substrate (e.g., glass-bottom dishes or coverslips) and culture under standard conditions until they reach the desired confluency.
-
Fixation (for fixed-cell staining):
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for fixed-cell staining with impermeant or weakly permeant dyes):
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the nuclear stain to its working concentration in PBS or an appropriate buffer.
-
Incubate the cells with the staining solution for 5-15 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for each dye.
-
Visualizing Experimental and Logical Relationships
To further clarify the experimental process and the relationships between these nuclear stains, the following diagrams are provided.
References
- 1. This compound | C27H35Cl2N3 | CID 9956454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl green - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ddescholar.acemap.info [ddescholar.acemap.info]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bio-rad.com [bio-rad.com]
- 7. mdpi.com [mdpi.com]
- 8. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]
- 9. Propidium iodide - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Hoechst stain - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Helobdella Protocols - DAPI or Hoechst staining [sites.google.com]
- 14. Hoechst - Biotium [biotium.com]
- 15. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tech Tip: Avoiding Artifacts from UV Photoconversion of DAPI and Hoechst - Biotium [biotium.com]
- 17. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. A critical aspect of this is the correct disposal of chemical waste, including dyes and stains such as Iodine Green. Adherence to proper disposal protocols not only ensures the safety of laboratory personnel but also protects the environment from potentially harmful substances. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazardous nature of its primary component, iodine, the following precautions should be taken:
-
Wear Protective Gear : Always use protective gloves, clothing, and eye/face protection when handling this compound.[1]
-
Ensure Proper Ventilation : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
-
Avoid Contact : Prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[1]
-
Prevent Environmental Release : Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[1][2]
Step-by-Step Disposal Procedure
-
Do Not Dispose Down the Drain : Due to its potential toxicity and harm to aquatic life, this compound solutions should never be poured down the sink.[5][6] Many institutions prohibit the drain disposal of toxic dyes and stains.[6]
-
Collect as Hazardous Waste : All waste containing this compound, including staining solutions, rinses, and contaminated materials (e.g., gels, paper towels), should be collected for hazardous waste disposal.[3][6]
-
Use Appropriate Waste Containers : Collect the waste in a sturdy, leak-proof container that is chemically compatible with the solution. Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name "this compound" and its components if known.[3][6]
-
Segregate Waste Streams : Do not mix this compound waste with other types of chemical waste unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department.[3][4] Incompatible wastes can react violently or produce toxic gases.[3]
-
Store Waste Safely : Store the sealed hazardous waste container in a designated satellite accumulation area.[3] This area should be away from incompatible chemicals.
-
Arrange for Pickup : Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste.[6]
Quantitative Data on Iodine Hazards
As a key component of this compound, the hazard profile of iodine informs the necessary disposal precautions.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to the thyroid through prolonged or repeated exposure if swallowed. | [1][2] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life. | [1][2] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory hazardous waste management protocols. For instance, many institutions recommend that all dyes and stains be collected for proper waste disposal.[3] The practice of not mixing different waste streams is a fundamental principle of safe chemical waste management to prevent dangerous reactions.[4] Furthermore, regulations often require that chemical mixtures in waste be identified by the percentage or volume of every component.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific policies and EHS department for guidance tailored to your location and facilities.
References
- 1. sds.mcmaster.ca [sds.mcmaster.ca]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Disposal of waste from "special stains." - IHC WORLD [ihcworld.com]
- 5. sandiegocounty.gov [sandiegocounty.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Iodine Green
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial guidance on the personal protective equipment (PPE), handling procedures, and disposal of Iodine Green, a triarylmethane-based histological dye.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 33231-00-4) was not available in the public domain at the time of this writing. The following recommendations are based on general safety protocols for handling triarylmethane dyes and other hazardous laboratory chemicals. It is imperative to consult the specific SDS provided by your chemical supplier and to conduct a thorough risk assessment before handling this substance.
Chemical Identification
| Property | Information |
| Chemical Name | This compound |
| Synonyms | C.I. 42556 |
| CAS Number | 33231-00-4 |
| Molecular Formula | C₂₇H₃₅Cl₂N₃ |
| Description | A triarylmethane dye used as a histological stain for chromatin and amyloid.[1] It is soluble in water and ethanol. |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is recommended:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or puncture before use and change them frequently, especially if contact with the dye occurs.
-
Lab Coat: A buttoned, full-length laboratory coat is required to protect skin and clothing.
-
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary based on a formal risk assessment.
-
Foot Protection: Closed-toe shoes must be worn at all times in the laboratory.
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Weighing and Aliquoting: Conduct all weighing and preparation of this compound solutions inside a chemical fume hood to contain any airborne particles.
-
Avoid Contamination: Use dedicated spatulas and glassware. Never return unused portions of the chemical to the original container.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a designated hazardous waste container. For liquid spills, absorb with an inert material and dispose of it as hazardous waste.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Improper disposal of this compound can pose a risk to the environment. Follow these guidelines for safe disposal:
-
Waste Collection: All waste materials contaminated with this compound, including unused solutions, contaminated gloves, absorbent materials from spills, and empty containers, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not pour this compound solutions down the drain.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
